6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-acetyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6(12)7-2-3-9-8(4-7)11-10(13)5-14-9/h2-4H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJFWHFUERNXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394574 | |
| Record name | 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26518-71-8 | |
| Record name | 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class.[1][2] Molecules within this class have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, based on available literature and chemical databases. While specific experimental protocols for its synthesis and detailed biological activity studies are not extensively reported in publicly accessible literature, this guide outlines general methodologies and potential biological contexts relevant to its chemical class.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in a research setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO₃ | [2][3] |
| Molecular Weight | 191.18 g/mol | [2][3] |
| CAS Number | 26518-71-8 | [2][3] |
| Appearance | White to Orange to Green powder/crystal | [4] |
| Melting Point | 193-195 °C | [1][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 6-acetyl-2H-benzo[b][6][7]oxazin-3(4H)-one, 6-acetyl-4H-1,4-benzoxazin-3-one | [1][3] |
| InChI | InChI=1S/C10H9NO3/c1-6(12)7-2-3-9-8(4-7)11-10(13)5-14-9/h2-4H,5H2,1H3,(H,11,13) | [3] |
| InChIKey | BKJFWHFUERNXLJ-UHFFFAOYSA-N | [3] |
| SMILES | CC(=O)c1ccc2OCC(=O)Nc2c1 | [5] |
Spectroscopic Data
2.1. ¹H NMR Spectroscopy (Predicted)
Predicting the proton NMR spectrum for this compound, the following signals would be expected:
-
A singlet for the acetyl methyl protons (CH₃).
-
Signals in the aromatic region corresponding to the protons on the benzene ring.
-
A singlet for the methylene protons (OCH₂) of the oxazine ring.
-
A broad singlet for the amide proton (NH).
2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule. Key expected signals include:
-
A signal for the acetyl methyl carbon.
-
Signals in the aromatic region for the benzene ring carbons.
-
A signal for the methylene carbon of the oxazine ring.
-
Signals for the two carbonyl carbons (acetyl and amide).
2.3. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the functional groups present:
-
N-H stretching of the amide.
-
C=O stretching of the acetyl and amide groups.
-
C-O-C stretching of the ether linkage in the oxazine ring.
-
Aromatic C-H and C=C stretching.
Experimental Protocols (General Methodologies)
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly detailed in the available literature. However, based on the synthesis of analogous benzoxazinone derivatives, a general synthetic approach can be proposed.
3.1. Synthesis
A common method for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones involves the reaction of a 2-aminophenol derivative with a haloacetyl halide, such as chloroacetyl chloride. For the synthesis of the title compound, the logical starting material would be 4-acetyl-2-aminophenol.
Disclaimer: The following is a generalized, hypothetical protocol and has not been experimentally validated for this specific compound.
Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C10H9NO3 | CID 3641956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 26518-71-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its benzoxazinone core is a recognized pharmacophore, imparting a range of pharmacological properties to its derivatives, including anti-inflammatory, antimicrobial, and anticancer activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of the biological activities of its derivatives. A key focus is placed on the anti-inflammatory mechanism of action, which involves the modulation of the Nrf2-HO-1 signaling pathway.
Introduction
This compound, a member of the benzoxazinone class of compounds, has garnered significant interest in medicinal chemistry. Its structural framework is a key building block for the development of novel therapeutic agents. The presence of the acetyl group at the 6-position offers a reactive site for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening. This document aims to provide a detailed technical resource for researchers working with this compound and its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 26518-71-8 | N/A |
| Molecular Formula | C₁₀H₉NO₃ | N/A |
| Molecular Weight | 191.19 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Synonyms | 6-Acetyl-4H-1,4-benzoxazin-3-one | N/A |
| Appearance | Off-white to pale yellow crystalline solid | N/A |
| Melting Point | 193-195 °C | N/A |
| Solubility | Soluble in DMSO and DMF | N/A |
Synthesis
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Amino-5-acetylphenol
A plausible synthetic route would begin with the nitration of 4-hydroxyacetophenone to introduce a nitro group, followed by the reduction of the nitro group to an amine.
Step 2: Cyclization to form this compound
The resulting 2-amino-5-acetylphenol can then be cyclized using chloroacetyl chloride in the presence of a suitable base.
-
Materials: 2-Amino-5-acetylphenol, chloroacetyl chloride, anhydrous potassium carbonate, and a suitable solvent such as acetone or dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 2-amino-5-acetylphenol in the chosen solvent, add anhydrous potassium carbonate.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
-
Biological Activities and Structure-Activity Relationships
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a key structural motif in a variety of biologically active compounds. While specific quantitative data for the parent compound, this compound, is limited in the public domain, extensive research on its derivatives highlights the therapeutic potential of this chemical class.
Anti-inflammatory Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.[1]
The following table summarizes the anti-inflammatory activity of some representative 2H-1,4-benzoxazin-3(4H)-one derivatives.
| Compound | Modification on Benzoxazinone Core | Biological Activity (IC₅₀/Inhibition %) | Cell Line/Model | Reference |
| Derivative 1 | 1,2,3-triazole moiety | Inhibition of NO production | LPS-induced BV-2 cells | [1][2] |
| Derivative 2 | Varied aryl substitutions | Inhibition of COX-2 | In vitro enzyme assay | [3] |
| Derivative 3 | Cinnamic acid moiety | Inhibition of cell proliferation | A549 lung cancer cells | N/A |
Antimicrobial Activity
The benzoxazinone core is also associated with antimicrobial effects. Derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[4]
| Compound | Modification on Benzoxazinone Core | Target Organism | Activity (MIC) | Reference |
| Derivative 4 | Acylhydrazone moiety | Gibberella zeae | EC₅₀ = 20.06 µg/mL | [5] |
| Derivative 5 | Triazole functionalization | Staphylococcus aureus | - | N/A |
Mechanism of Action: The Nrf2-HO-1 Signaling Pathway
A significant body of evidence points towards the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway in the anti-inflammatory effects of 2H-1,4-benzoxazin-3(4H)-one derivatives.[1][2]
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6][7] In the presence of oxidative stress or electrophilic compounds, such as certain 2H-1,4-benzoxazin-3(4H)-one derivatives, this interaction is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including HO-1.[8][9] The upregulation of HO-1 and other downstream targets helps to mitigate oxidative stress and reduce the inflammatory response.[1][2]
Figure 1. Proposed mechanism of anti-inflammatory action.
Applications in Drug Discovery and Development
The versatile scaffold of this compound makes it an attractive starting point for the development of new therapeutic agents. Its documented biological activities suggest potential applications in:
-
Anti-inflammatory drug discovery: As precursors to compounds that modulate inflammatory pathways.
-
Antimicrobial drug development: As a template for novel antibiotics and antifungals.
-
Oncology: As a core structure for the design of new anticancer agents.
-
Neuroprotective agents: Given the link between inflammation and neurodegeneration, derivatives of this compound are being explored for their potential in treating neurological disorders.
Conclusion
This compound is a valuable heterocyclic compound with a promising future in medicinal chemistry and drug discovery. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly their anti-inflammatory effects mediated through the Nrf2-HO-1 pathway, underscore its importance as a scaffold for the development of novel therapeutics. Further research into the specific biological profile of the parent compound and the continued exploration of its derivatives are warranted to fully realize its therapeutic potential.
References
- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. This heterocyclic compound is a valuable building block in medicinal and agricultural chemistry, exhibiting a range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[1] This document details the physicochemical characteristics, spectroscopic data, and a plausible synthetic route for this compound. Furthermore, it explores the key signaling pathways implicated in its biological effects, offering insights for researchers and professionals in drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound is a derivative of the benzoxazine core, characterized by an acetyl group at the 6th position of the aromatic ring. The central structure consists of a benzene ring fused to a 1,4-oxazine ring, which contains a lactam functionality.
Chemical Structure:
Caption: Molecular structure of this compound.
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [2][3] |
| Molecular Weight | 191.18 g/mol | [2][3] |
| CAS Number | 26518-71-8 | [2][3] |
| Appearance | White to off-white powder/crystal | |
| Melting Point | 193-198 °C | [3] |
| Purity | >98.0% (HPLC) |
Spectroscopic Data
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the oxazine ring, the N-H proton, and the methyl protons of the acetyl group. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methylene protons (-O-CH₂-) would be expected around δ 4.5-5.0 ppm as a singlet, and the methyl protons of the acetyl group (-CO-CH₃) would appear as a singlet around δ 2.5 ppm. The N-H proton of the lactam is expected to be a broad singlet at a higher chemical shift.
¹³C NMR Spectroscopy (Expected)
The ¹³C NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbons of the lactam and the acetyl group are expected to resonate in the downfield region (δ 165-200 ppm). The aromatic carbons will show signals in the range of δ 110-150 ppm. The methylene carbon of the oxazine ring would likely appear around δ 65-70 ppm, and the methyl carbon of the acetyl group is expected in the upfield region (δ 25-30 ppm).
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups. The lactam C=O stretching vibration is expected around 1680-1700 cm⁻¹, and the acetyl C=O stretch will likely appear at a similar frequency. The N-H stretching of the lactam will be observed as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aliphatic groups will be present in the 2850-3100 cm⁻¹ region. C-O stretching bands are also expected.
Mass Spectrometry (MS) (Expected)
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 191. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment at m/z 148, and potentially the loss of CO (28 Da) from the lactam ring.
Experimental Protocols: Synthesis
A general and plausible synthesis for this compound involves the reaction of an appropriately substituted aminophenol with a haloacetyl halide, followed by intramolecular cyclization. While a specific protocol for the 6-acetyl derivative is not detailed in the available literature, a general procedure can be adapted from the synthesis of similar benzoxazinones. For instance, a method for the synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one can serve as a template.[4]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Detailed Methodology (Adapted):
-
N-acylation: To a solution of 2-amino-5-acetylphenol in a suitable aprotic solvent (e.g., dichloromethane, ethyl acetate), an equivalent amount of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is added. The mixture is cooled in an ice bath.
-
Chloroacetyl chloride is added dropwise to the stirred solution. The reaction is allowed to proceed at low temperature and then warmed to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude N-(2-hydroxy-4-acetylphenyl)-2-chloroacetamide intermediate.
-
Cyclization: The crude intermediate is dissolved in a suitable solvent such as dimethylformamide (DMF) or acetone, and a base (e.g., potassium carbonate, sodium hydride) is added.
-
The mixture is heated to reflux for several hours to facilitate the intramolecular O-alkylation and subsequent cyclization to form the benzoxazinone ring.
-
Purification: After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford pure this compound.
Biological Activity and Signaling Pathways
This compound and its derivatives have been reported to possess notable biological activities.
Anti-inflammatory Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant anti-inflammatory properties. The mechanism of action is believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.
Under inflammatory conditions, reactive oxygen species (ROS) are produced, which can activate pro-inflammatory pathways like NF-κB. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators, such as some benzoxazinone derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of antioxidant genes, including HO-1. HO-1, in turn, exerts anti-inflammatory effects by producing carbon monoxide (CO) and biliverdin, which is subsequently converted to bilirubin. These products inhibit the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.
Caption: Nrf2-HO-1 anti-inflammatory signaling pathway.
Antimicrobial and Antifungal Activity
The benzoxazinone scaffold is also associated with antimicrobial and antifungal activities. While the exact mechanism for this compound is not fully elucidated, a plausible target is the enzyme dehydrosqualene synthase (CrtM) in bacteria. This enzyme is crucial for the biosynthesis of staphyloxanthin, a carotenoid pigment that acts as a virulence factor in some bacteria, such as Staphylococcus aureus, by protecting them from reactive oxygen species produced by the host's immune system. Inhibition of CrtM would render the bacteria more susceptible to oxidative stress and clearance by the immune system.
References
Spectroscopic and Synthetic Profile of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. The information is tailored for researchers and professionals in drug development and medicinal chemistry, offering a structured presentation of key data and experimental methodologies.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.8 | Singlet | 1H | N-H (amide) |
| ~7.7 | Doublet | 1H | Ar-H (ortho to acetyl) |
| ~7.5 | Doublet of doublets | 1H | Ar-H (meta to acetyl, ortho to oxygen) |
| ~7.0 | Doublet | 1H | Ar-H (ortho to oxygen) |
| ~4.6 | Singlet | 2H | O-CH₂ |
| ~2.5 | Singlet | 3H | CO-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~196 | C=O (acetyl) |
| ~165 | C=O (amide) |
| ~148 | Ar-C (C-O) |
| ~132 | Ar-C (C-N) |
| ~130 | Ar-C (C-acetyl) |
| ~125 | Ar-CH |
| ~118 | Ar-CH |
| ~116 | Ar-CH |
| ~67 | O-CH₂ |
| ~27 | CO-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch |
| ~1680 | Strong | C=O Stretch (Amide) |
| ~1660 | Strong | C=O Stretch (Acetyl) |
| ~1600, ~1500 | Medium | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O-C Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 191 | ~80 | [M]⁺ (Molecular Ion) |
| 176 | ~100 | [M - CH₃]⁺ |
| 148 | ~60 | [M - COCH₃]⁺ |
| 120 | ~40 | [M - COCH₃ - CO]⁺ |
Experimental Protocols
A standard and effective method for the synthesis of this compound involves the cyclization of an appropriate ortho-aminophenol derivative. While a specific protocol for this exact molecule is not detailed in the available literature, a general procedure can be adapted from the synthesis of similar benzoxazinones.
Synthesis of this compound
This proposed synthesis involves a two-step process starting from 2-amino-4-acetylphenol.
Step 1: N-Chloroacetylation of 2-Amino-4-acetylphenol
-
Dissolve 2-amino-4-acetylphenol in a suitable aprotic solvent, such as dichloromethane or ethyl acetate.
-
Cool the solution in an ice bath.
-
Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-(2-hydroxy-5-acetylphenyl)-2-chloroacetamide intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the N-(2-hydroxy-5-acetylphenyl)-2-chloroacetamide intermediate in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Add a slight excess of a weak base, such as potassium carbonate or sodium bicarbonate.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure this compound.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.
This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. Further experimental work is necessary to confirm the predicted spectroscopic data and optimize the proposed synthetic protocol.
An In-depth Technical Guide on the NMR Analysis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. Due to the absence of publicly available, experimentally verified NMR data for this specific compound, this document presents a predicted ¹H and ¹³C NMR analysis based on data from closely related analogs and established chemical shift principles. This guide also outlines a general experimental protocol for the acquisition of NMR data for this class of compounds.
Molecular Structure and Atom Numbering
The structural analysis by NMR spectroscopy relies on the unique magnetic environment of each nucleus. The following diagram illustrates the chemical structure of this compound with the standard IUPAC numbering convention for annotation of the NMR signals.
Caption: Molecular structure of this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of structurally similar compounds and general NMR principles.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~4.6 | s | - |
| H-5 | ~7.0 | d | ~8.5 |
| H-7 | ~7.5 | dd | ~8.5, ~2.0 |
| H-8 | ~7.6 | d | ~2.0 |
| NH (4-H) | ~10.8 | s (broad) | - |
| COCH₃ | ~2.5 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~67 |
| C-3 (C=O) | ~165 |
| C-4a | ~128 |
| C-5 | ~117 |
| C-6 | ~132 |
| C-7 | ~124 |
| C-8 | ~116 |
| C-8a | ~142 |
| C OCH₃ | ~197 |
| COC H₃ | ~27 |
Rationale for Predictions:
-
Aromatic Protons (H-5, H-7, H-8): The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. The acetyl group at C-6 is an electron-withdrawing group, which will deshield the ortho (H-5 and H-7) and para (not present) protons. The ether oxygen and amide nitrogen of the benzoxazinone ring are electron-donating. The predicted values are based on typical shifts for substituted benzene rings. For example, in similar benzoxazinone structures, aromatic protons typically appear between 6.8 and 7.8 ppm.
-
Methylene Protons (H-2): The protons on C-2 are adjacent to an oxygen atom and a carbonyl group, leading to a downfield shift, typically observed around 4.5-4.7 ppm in related structures.
-
Amide Proton (NH): The amide proton in the benzoxazinone ring is typically observed as a broad singlet at a downfield chemical shift (around 10-11 ppm) due to hydrogen bonding and exchange.
-
Acetyl Protons (COCH₃): The methyl protons of an acetyl group attached to a benzene ring typically resonate around 2.5 ppm.
-
Aromatic Carbons (C-4a to C-8a): The chemical shifts of the aromatic carbons are predicted based on substituent effects. The carbon attached to the electron-withdrawing acetyl group (C-6) will be shifted downfield, while the carbons ortho and para to the electron-donating oxygen and nitrogen atoms will be shifted upfield. Aromatic carbons in benzoxazinones generally appear in the range of 115-145 ppm.
-
Methylene Carbon (C-2): The C-2 carbon, being attached to an oxygen and adjacent to a carbonyl group, is expected to resonate around 67 ppm.
-
Carbonyl Carbons (C-3 and COCH₃): The amide carbonyl (C-3) is expected around 165 ppm, while the ketone carbonyl of the acetyl group is predicted to be further downfield, around 197 ppm.
-
Acetyl Methyl Carbon (COCH₃): The methyl carbon of the acetyl group is typically found in the range of 25-30 ppm.
Experimental Protocol for NMR Analysis
The following provides a general methodology for the NMR analysis of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve a wide range of organic molecules and to slow down the exchange of the NH proton, making it more easily observable.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for all carbon signals.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
-
2D NMR Experiments (for structural confirmation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using 2D NMR data for unambiguous assignments.
Logical Workflow for NMR Data Analysis
The following diagram illustrates the logical workflow for the complete NMR analysis of this compound, from sample preparation to final structure elucidation.
Caption: Workflow for NMR analysis of this compound.
This guide provides a foundational understanding for the NMR analysis of this compound. Experimental verification of the predicted data is essential for definitive structural confirmation.
An In-depth Technical Guide on 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, structural, and biological properties of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one, a versatile heterocyclic compound. This document consolidates available data on its physicochemical characteristics, provides insights into its crystal structure through analysis of related compounds, outlines general synthetic methodologies, and explores its relevance in biological signaling pathways.
Physicochemical Properties
This compound is a solid organic compound with a molecular weight of 191.18 g/mol .[1] It is characterized by its off-white crystalline appearance and a melting point in the range of 192-198 °C.[2] The compound's molecular formula is C₁₀H₉NO₃.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 191.18 g/mol | [1] |
| CAS Number | 26518-71-8 | [1][2] |
| Appearance | Off-white powder/crystal | [2] |
| Melting Point | 192-198 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| InChI | 1S/C10H9NO3/c1-6(12)7-2-3-9-8(4-7)11-10(13)5-14-9/h2-4H,5H2,1H3,(H,11,13) | [1] |
| SMILES | CC(=O)c1ccc2OCC(=O)Nc2c1 |
Crystal Structure Analysis
While a definitive crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insights into its likely conformation.
A study on a hydrazone derivative, N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate, reveals that the morpholine ring of the benzoxazinone core adopts a twist-boat conformation.[3] In this derivative, the phenyl ring fused to the morpholine ring is nearly planar with the hydrazone moiety.[3]
Furthermore, the crystal structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, another analog, shows that the six-membered heterocyclic ring has a conformation close to a screw boat.[4] In this structure, molecules are linked by intermolecular N—H⋯O hydrogen bonds.[4]
Based on these related structures, it can be inferred that the 2H-1,4-benzoxazin-3(4H)-one core in the 6-acetyl derivative likely adopts a non-planar conformation, such as a twist-boat or screw-boat form. The acetyl group at the 6-position is not expected to significantly alter the fundamental conformation of the heterocyclic ring.
Experimental Protocols: Synthesis
The synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives is well-established in the literature. A common and efficient method involves the cyclization of a substituted 2-aminophenol with a haloacetyl halide.[5]
A plausible synthetic route for this compound is outlined below. This generalized protocol is based on common synthetic strategies for this class of compounds.
General Synthetic Workflow for this compound
References
Unlocking the Therapeutic Potential of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide to its Biological Activities
Introduction
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. While research directly investigating the biological activities of the parent compound is limited, its core structure, the 2H-1,4-benzoxazin-3(4H)-one scaffold, serves as a privileged pharmacophore in a plethora of biologically active derivatives. These derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antifungal, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities associated with the this compound core, drawing primarily from studies on its various derivatives to illuminate the therapeutic promise of this chemical class for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have emerged as promising candidates for anticancer drug development. These compounds have been shown to exert their cytotoxic effects against various cancer cell lines through the induction of apoptosis, DNA damage, and autophagy.
A series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles demonstrated potent inhibitory effects against several human cancer cell lines, including lung (A549), liver (Huh7), breast (MCF-7), colon (HCT-116), and ovary (SKOV3) cancer cells.[3] Mechanistic studies revealed that these compounds induce apoptosis, elevate reactive oxygen species (ROS) levels, and cause DNA damage, ultimately leading to cancer cell death.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 2H-1,4-benzoxazin-3(4H)-one derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 14b | A549 (Lung) | 7.59 ± 0.31 | [3] |
| 14c | A549 (Lung) | 18.52 ± 0.59 | [3] |
| 6 | HeLa (Cervical) | 1.35 | [3] |
| 6 | A549 (Lung) | 1.22 | [3] |
Signaling Pathway in Anticancer Activity
The anticancer activity of these derivatives is often attributed to their ability to interfere with critical signaling pathways involved in cancer cell proliferation and survival. One of the proposed mechanisms involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.
Antifungal Activity: Combating Pathogenic Fungi
Several derivatives of 1,4-benzoxazin-3-one have been synthesized and evaluated for their in vitro antifungal activities against a range of plant pathogenic fungi. These studies have identified compounds with moderate to good inhibitory effects on the growth of various fungal strains.
A series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were tested against Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt.[4] Some of these compounds exhibited significant antifungal activity, with EC50 values comparable to or even better than the commercial fungicide hymexazol.[4]
Quantitative Data on Antifungal Activity
The following table presents the antifungal efficacy of selected 1,4-benzoxazin-3-one derivatives.
| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |
| 5L | Gibberella zeae | 20.06 | [4] |
| 5o | Gibberella zeae | 23.17 | [4] |
| 5q | Pellicularia sasakii | 26.66 | [4] |
| 5r | Phytophthora infestans | 15.37 | [4] |
| 5p | Capsicum wilt | 26.76 | [4] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
The anti-inflammatory potential of the 2H-1,4-benzoxazin-3(4H)-one scaffold has been explored through the synthesis and evaluation of various derivatives. These compounds have been shown to mitigate inflammatory responses in cellular models, primarily by targeting key signaling pathways involved in inflammation.
Derivatives of 2H-1,4-benzoxazin-3(4H)-one modified with a 1,2,3-triazole moiety have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[5] These compounds were found to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines.[5] The underlying mechanism involves the activation of the Nrf2-HO-1 signaling pathway, a critical regulator of the cellular antioxidant and anti-inflammatory response.[5]
Signaling Pathway in Anti-inflammatory Activity
The anti-inflammatory effects of these derivatives are linked to their ability to activate the Nrf2-HO-1 pathway, which in turn suppresses the production of inflammatory mediators.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
An In-depth Technical Guide to the Mechanism of Action of Benzoxazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of benzoxazinone compounds, focusing on their roles as serine protease inhibitors, anticancer agents, and anti-inflammatory molecules. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Mechanisms of Action
Benzoxazinone compounds exert their biological effects through various mechanisms, primarily by interacting with specific enzymes and signaling pathways. The key mechanisms explored in this guide are:
-
Inhibition of Serine Proteases: A prominent mechanism of action for many benzoxazinone derivatives is the inhibition of serine proteases, a class of enzymes involved in numerous physiological and pathological processes.
-
Anticancer Activity: Benzoxazinones have demonstrated potent anticancer effects through multiple pathways, including the induction of apoptosis and the modulation of key oncogenic transcription factors.
-
Anti-inflammatory Effects: Several benzoxazinone compounds exhibit significant anti-inflammatory properties by targeting crucial inflammatory mediators and signaling cascades.
Inhibition of Serine Proteases
Benzoxazinone derivatives have been extensively studied as inhibitors of serine proteases, such as human leukocyte elastase (HLE) and α-chymotrypsin.[1][2]
Mechanism of Inhibition
Benzoxazinones act as kinetically competitive, alternate substrate inhibitors of serine proteases.[2] The mechanism involves the acylation of the serine residue in the enzyme's active site, followed by a slow deacylation process. This effectively ties up the enzyme, preventing it from acting on its natural substrates. The efficiency of inhibition is influenced by the substituents on the benzoxazinone ring. For instance, electron-withdrawing groups at position 2 of the benzoxazinone ring enhance the acylation rate, leading to lower Ki values and better inhibition.[2]
Quantitative Data: Serine Protease Inhibition
The following table summarizes the inhibitory activity of various benzoxazinone derivatives against serine proteases.
| Compound ID/Structure | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Series 1 (Compounds 1-18) | α-Chymotrypsin | 6.5 - 341.1 | 4.7 - 341.2 | Mixed | [1] |
| 2-benzyloxy-5-methyl-4H-3,1-benzoxazin-4-one | Human Leukocyte Proteinase 3 | - | 0.0018 | - | [3] |
Experimental Protocol: Serine Protease Inhibition Assay (Chromogenic Substrate Assay)
This protocol describes a typical method for assessing the inhibitory activity of benzoxazinone compounds against a serine protease using a chromogenic substrate.[4][5][6][7][8]
Materials:
-
Purified serine protease (e.g., human leukocyte elastase, α-chymotrypsin)
-
Chromogenic substrate specific for the protease (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA for HLE)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)
-
Benzoxazinone compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare serial dilutions of the benzoxazinone compounds in the assay buffer.
-
In a 96-well plate, add a defined amount of the serine protease to each well.
-
Add the different concentrations of the benzoxazinone compounds to the wells containing the enzyme. Include a control group with DMSO only.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm or 410 nm) over time using a microplate reader. The rate of color development is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the benzoxazinone compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki) and the type of inhibition, perform kinetic studies by measuring the initial reaction velocities at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[1]
Signaling Pathway Diagram
Caption: Mechanism of serine protease inhibition by benzoxazinones.
Anticancer Activity
Benzoxazinone derivatives have emerged as promising anticancer agents, demonstrating efficacy against various cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the targeting of oncogenic pathways.
a) Downregulation of c-Myc Expression
A key anticancer mechanism of certain benzoxazinone compounds is the downregulation of the c-Myc oncogene.[9][10] c-Myc is a transcription factor that is overexpressed in many human cancers and plays a critical role in cell proliferation, growth, and apoptosis. Some benzoxazinone derivatives have been shown to stabilize the G-quadruplex structure in the promoter region of the c-Myc gene.[9] This stabilization prevents the binding of transcription factors, leading to the downregulation of c-Myc expression.
Signaling Pathway Diagram
Caption: Downregulation of c-Myc expression by benzoxazinones.
Experimental Protocol: Real-Time Reverse Transcription PCR (RT-PCR) for c-Myc Expression
This protocol outlines the steps to quantify the expression of c-Myc mRNA in cancer cells treated with benzoxazinone compounds.[9][11][12][13][14][15]
Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
Benzoxazinone compounds
-
Cell culture medium and supplements
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for c-Myc and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of the benzoxazinone compounds for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis if necessary.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Set up the qPCR reactions in a 96-well plate. Each reaction should contain the qPCR master mix, forward and reverse primers for either c-Myc or the housekeeping gene, and the synthesized cDNA.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for c-Myc and the housekeeping gene in both treated and control samples. Calculate the relative expression of c-Myc using the ΔΔCt method, normalizing to the housekeeping gene.
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to demonstrate the ability of benzoxazinone compounds to induce the formation of G-quadruplex structures in the c-Myc promoter.[8][9][16][17][18][19][20]
Materials:
-
Fluorescently labeled or radiolabeled oligonucleotide corresponding to the G-quadruplex forming region of the c-Myc promoter.
-
Benzoxazinone compounds.
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
Native polyacrylamide gel (e.g., 12%).
-
Gel running buffer (e.g., 1x TBE).
-
Gel imaging system.
Procedure:
-
Probe Preparation: Anneal the labeled oligonucleotide in the binding buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature to allow for G-quadruplex formation.
-
Binding Reaction: In separate tubes, incubate the annealed probe with increasing concentrations of the benzoxazinone compound in the binding buffer. Include a control with no compound.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system.
-
Visualization: Visualize the DNA bands using an appropriate imaging system. The formation of a stable G-quadruplex structure induced by the benzoxazinone will result in a band with a higher electrophoretic mobility (a faster-migrating band) compared to the unfolded or less stable structures.
b) Induction of Apoptosis
Benzoxazinone derivatives have been shown to induce apoptosis in various cancer cell lines. This programmed cell death is a crucial mechanism for eliminating cancerous cells.
Quantitative Data: Anticancer Activity
The following table summarizes the IC50 values of various benzoxazinone derivatives against different cancer cell lines.
| Compound ID/Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazine-Purine Hybrid 2 | MCF-7 (Breast) | 2.27 | [21] |
| Benzoxazine-Purine Hybrid 2 | HCT-116 (Colon) | 4.44 | [21] |
| Benzoxazine-Purine Hybrid 9 | MCF-7 (Breast) | 4.06 | [21] |
| Benzoxazine-Purine Hybrid 12 | MCF-7 (Breast) | 3.39 | [21] |
| Benzoxazine-Purine Hybrid 10 | HCT-116 (Colon) | 4.80 | [21] |
| Benzoxazine-Purine Hybrid 12 | HCT-116 (Colon) | 5.20 | [21] |
| Compound 7d (Aryl hydrazone series) | MCF-7 (Breast) | 22.6 | [22] |
| Compound 7d (Aryl hydrazone series) | HT-29 (Colon) | 13.4 | [22] |
| Compound 11o (s-Triazine hydrazone) | Capan-1 (Pancreatic) | 1.4 | [23] |
| Compound 11r (s-Triazine hydrazone) | Capan-1 (Pancreatic) | 5.1 | [23] |
| Compound 11s (s-Triazine hydrazone) | Capan-1 (Pancreatic) | 5.3 | [23] |
| Compound 3a (Pyridine/pyrimidine fragment) | A549 (Lung) | 5.988 | [24][25] |
| Compound 4d (Imidazo[1,2-a]pyrimidine) | MCF-7 (Breast) | 43.4 | [24][25] |
| Compound 4d (Imidazo[1,2-a]pyrimidine) | MDA-MB-231 (Breast) | 35.1 | [24][25] |
Experimental Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes a common method for detecting apoptosis in cancer cells treated with benzoxazinone compounds using flow cytometry.[2][21][26][27][28][29][30][31]
Materials:
-
Cancer cell line
-
Benzoxazinone compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and treat them with the desired concentrations of benzoxazinone compounds for a specified time. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1x binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add more binding buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the benzoxazinone compounds.
Anti-inflammatory Activity
Benzoxazinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the activation of the Nrf2/HO-1 signaling pathway.[11][32]
a) Inhibition of Nitric Oxide (NO) Production
In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator. Several benzoxazinone derivatives have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.[22][32]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the IC50 values of various benzoxazinone derivatives for the inhibition of nitric oxide production.
| Compound ID/Structure | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Compound 2c | RAW 264.7 | 16.43 | [4] |
| Compound 2d | RAW 264.7 | 14.72 | [4] |
| Compound 3d | RAW 264.7 | 13.44 | [4] |
| Compound 2h | RAW 264.7 | 17.67 | [22] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol describes the measurement of NO production by macrophages in response to an inflammatory stimulus and the inhibitory effect of benzoxazinone compounds.[7][9][26][33][34][35]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Benzoxazinone compounds
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of benzoxazinone compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells with cells only, cells with LPS only, and cells with benzoxazinone compounds only.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix the supernatant with the Griess reagents according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.
-
Data Analysis: Calculate the percentage of NO production inhibition by the benzoxazinone compounds compared to the LPS-only control. Determine the IC50 values.
b) Activation of the Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress and inflammation. Some benzoxazinone derivatives have been shown to activate this pathway in microglial cells.[14][36][37][38][39] Activation of Nrf2 leads to its translocation to the nucleus, where it induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1). HO-1, in turn, exerts anti-inflammatory effects.
Signaling Pathway Diagram
Caption: Activation of the Nrf2/HO-1 pathway by benzoxazinones.
Experimental Protocol: Western Blot for Nrf2 and HO-1 Expression
This protocol is for detecting the protein levels of Nrf2 and HO-1 in cells treated with benzoxazinone compounds.[36][37][39]
Materials:
-
BV-2 microglial cells
-
Benzoxazinone compounds
-
LPS (for stimulation)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture BV-2 cells and treat them with benzoxazinone compounds, with or without LPS stimulation, for a specified time.
-
Protein Extraction: Lyse the cells with lysis buffer and collect the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and the loading control overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of Nrf2 and HO-1 to the loading control to determine the effect of the benzoxazinone treatment.
Conclusion
This technical guide has provided a detailed overview of the primary mechanisms of action of benzoxazinone compounds, encompassing their roles as serine protease inhibitors, anticancer agents, and anti-inflammatory molecules. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented herein offer a valuable resource for researchers in the field of drug discovery and development. The multifaceted nature of benzoxazinone's biological activities underscores their potential as a versatile scaffold for the design of novel therapeutic agents. Further investigation into the structure-activity relationships and optimization of these compounds will be crucial for translating their therapeutic promise into clinical applications.
References
- 1. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 7. diapharma.com [diapharma.com]
- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijfans.org [ijfans.org]
- 12. researchgate.net [researchgate.net]
- 13. neoplasiaresearch.com [neoplasiaresearch.com]
- 14. mdpi.com [mdpi.com]
- 15. origene.com [origene.com]
- 16. Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.upenn.edu [med.upenn.edu]
- 18. licorbio.com [licorbio.com]
- 19. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes [pubmed.ncbi.nlm.nih.gov]
- 21. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. bio-protocol.org [bio-protocol.org]
- 27. kumc.edu [kumc.edu]
- 28. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 31. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 33. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
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- 38. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that has garnered interest as a versatile building block in medicinal chemistry and agrochemical synthesis. Its benzoxazinone core is a privileged scaffold found in various biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this compound and its derivatives, with a focus on its potential anti-inflammatory and antimicrobial properties. Detailed experimental protocols for the synthesis of the core structure, tabulated physicochemical and biological data, and a visualization of a key signaling pathway are presented to serve as a valuable resource for researchers in the field.
Introduction and Physicochemical Properties
This compound, also known by its IUPAC name 6-acetyl-4H-1,4-benzoxazin-3-one, is a solid, off-white powder at room temperature.[1] While the specific historical details of its initial discovery and synthesis are not prominently documented in readily available literature, its utility as a chemical intermediate has led to its commercial availability and inclusion in numerous chemical databases.[1][2][3][4] The core structure, 2H-1,4-benzoxazin-3(4H)-one, is a key component in a variety of natural products and synthetic compounds with diverse biological activities.[5][6]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 26518-71-8 | [1][3][4] |
| Molecular Formula | C₁₀H₉NO₃ | [1][3] |
| Molecular Weight | 191.18 g/mol | [3][4] |
| IUPAC Name | 6-acetyl-4H-1,4-benzoxazin-3-one | [3] |
| Melting Point | 193-195 °C | [4] |
| Appearance | Off-white powder | [1] |
| Purity | ≥ 95-99% (depending on supplier) | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through general methods established for the preparation of the 2H-1,4-benzoxazin-3(4H)-one scaffold. One of the most common approaches involves the reaction of an appropriately substituted 2-aminophenol with a haloacetyl halide, followed by intramolecular cyclization.
General Experimental Protocol for the Synthesis of 2H-1,4-benzoxazin-3(4H)-ones
This protocol is a representative example for the synthesis of the benzoxazinone core and can be adapted for the synthesis of this compound starting from 2-amino-4-acetylphenol.
Materials:
-
Substituted 2-aminophenol (e.g., 2-amino-4-acetylphenol)
-
Chloroacetyl chloride
-
Base (e.g., NaHCO₃, K₂CO₃)
-
Solvent (e.g., Chloroform, DMF)
Procedure:
-
N-acylation: Dissolve the substituted 2-aminophenol in a suitable solvent.
-
Add a base to the solution to act as an acid scavenger.
-
Slowly add chloroacetyl chloride to the reaction mixture, typically at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.
-
Allow the reaction to proceed at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC).
-
Cyclization: The intermediate N-(2-hydroxyphenyl)-2-chloroacetamide can be isolated or the reaction can proceed directly to the cyclization step.
-
The cyclization is often facilitated by heating in the presence of a base like potassium carbonate in a solvent such as DMF.
-
Work-up and Purification: After the reaction is complete, the mixture is typically poured into water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2H-1,4-benzoxazin-3(4H)-one derivative.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Biological Activities and Mechanism of Action
The 1,4-benzoxazinone scaffold is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[6][7] While specific quantitative data for this compound is limited in the public domain, studies on its derivatives provide valuable insights into its potential therapeutic applications.
Anti-inflammatory Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown promising anti-inflammatory properties.[7][8] A key mechanism implicated in the anti-inflammatory effects of these compounds in microglia is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway .[7]
Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in microglial cells, the production of reactive oxygen species (ROS) and pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) is elevated.[7][8] Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to activate the Nrf2-HO-1 pathway.[7] Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by binding to Keap1.[2] Upon activation by stimuli such as oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including HO-1.[2] The upregulation of HO-1 and other Nrf2 target genes helps to mitigate oxidative stress and reduce the inflammatory response.[2][9][10]
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway.
Caption: Proposed anti-inflammatory mechanism via the Nrf2-HO-1 signaling pathway.
Antimicrobial Activity
| Compound Derivative | Fungal Strain | Activity (Inhibition at 200 mg L⁻¹) | Source |
| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Complete inhibition | [12] |
| 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Complete inhibition | [12] |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Complete inhibition | [12] |
Applications in Drug Discovery and Development
This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility has been noted in the development of compounds targeting neurological disorders and in the synthesis of natural product analogues.[1] The presence of the acetyl group provides a reactive handle for further chemical modifications, allowing for the generation of diverse chemical libraries for drug screening.
The workflow for utilizing this compound in a drug discovery program can be visualized as follows:
Caption: A typical workflow for drug discovery starting from this compound.
Conclusion
This compound is a valuable and versatile heterocyclic compound with significant potential in the fields of medicinal chemistry and drug discovery. While its own biological profile is not extensively detailed, the broad spectrum of activities observed in its derivatives, particularly in the areas of anti-inflammatory and antimicrobial action, underscores the importance of the benzoxazinone scaffold. The involvement of the Nrf2-HO-1 signaling pathway in the anti-inflammatory response of its derivatives provides a solid basis for further investigation and development of novel therapeutics. This guide serves as a foundational resource for researchers looking to explore the potential of this compound and its analogues in their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Opioids Alleviate Oxidative Stress via the Nrf2/HO-1 Pathway in LPS-Stimulated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H9NO3 | CID 3641956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 26518-71-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microglial Nrf2/HO-1 signaling gates remifentanil-induced hyperalgesia via suppressing TRPV4-mediated M1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one: A Comprehensive Technical Guide for its Role as a Synthetic Intermediate
Introduction
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural framework, featuring a fused benzene and oxazine ring with an acetyl group, serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of this compound as a key synthetic intermediate, detailing its synthesis, physicochemical properties, and its application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 26518-71-8 | [1] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | White to Orange to Green powder to crystal | [2] |
| Melting Point | 194.0 to 198.0 °C | [2] |
| Purity | >98.0% (HPLC) | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a cyclization reaction between an appropriately substituted aminophenol and a chloroacetyl chloride derivative. The logical starting material for this synthesis is 4-acetyl-2-aminophenol.
A general and plausible synthetic workflow for the preparation of this compound is depicted in the following diagram:
References
In Vitro Studies of the 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules for the pharmaceutical and agrochemical industries.[1] While extensive in vitro studies on this specific molecule are not widely available in published literature, the broader 2H-1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities. This technical guide provides an in-depth overview of the in vitro studies conducted on derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold, offering insights into its therapeutic potential. The information presented herein is intended to guide researchers and drug development professionals in exploring the pharmacological landscape of this important class of compounds.
Biological Activities of 2H-1,4-benzoxazin-3(4H)-one Derivatives
In vitro research has revealed that derivatives of 2H-1,4-benzoxazin-3(4H)-one possess significant anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibitory properties.
Anti-inflammatory Activity
Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been shown to exert anti-inflammatory effects through various mechanisms. Studies on microglial cells have demonstrated that certain derivatives can significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α induced by lipopolysaccharide (LPS).[2][3] Furthermore, these compounds have been observed to downregulate the expression of inflammation-related enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] Some derivatives have also been reported to directly inhibit COX-1 and/or COX-2 enzymes.[4]
Anticancer Activity
The cytotoxic potential of 2H-1,4-benzoxazin-3(4H)-one derivatives against various human cancer cell lines is well-documented. These compounds have shown inhibitory effects against lung, liver, breast, colon, and ovarian cancer cell lines.[5] Mechanistic studies suggest that their anticancer activity may be attributed to the induction of apoptosis, DNA damage, and autophagy.[5][6]
Antimicrobial and Antifungal Activity
The 2H-1,4-benzoxazin-3(4H)-one scaffold has been utilized in the development of novel antimicrobial and antifungal agents. Various synthesized derivatives have been tested against a range of pathogenic bacteria and fungi, with some exhibiting potent activity.[7][8][9]
Enzyme Inhibition
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated as inhibitors of various enzymes. Notably, certain derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease.[1][10][11] Additionally, some have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[12]
Quantitative Data on In Vitro Activities
The following tables summarize the quantitative data from various in vitro studies on 2H-1,4-benzoxazin-3(4H)-one derivatives.
Table 1: Anticancer Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives
| Compound | Cell Line | Activity | Value | Reference |
| Derivative 14b | A549 (Lung) | IC50 | 7.59 ± 0.31 µM | [5] |
| Derivative 14c | A549 (Lung) | IC50 | 18.52 ± 0.59 µM | [5] |
| Derivative 3c | A549 (Lung) | IC50 | 3.29 µM | [6] |
| Derivative 5b | MCF-7 (Breast) | IC50 | 17.08 µg/mL | [6] |
| Derivative 5b | HeLa (Cervical) | IC50 | 15.38 µg/mL | [6] |
| Derivative 12g | Breast Cancer | IC50 (EGFR) | 0.46 µM | [6] |
Table 2: Antifungal Activity of 1,4-benzoxazin-3-one Derivatives
| Compound | Fungal Strain | Activity | Value (µg/mL) | Reference |
| Derivative 5L | Gibberella zeae | EC50 | 20.06 | [7] |
| Derivative 5o | Gibberella zeae | EC50 | 23.17 | [7] |
| Derivative 5q | Pellicularia sasakii | EC50 | 26.66 | [7] |
| Derivative 5r | Phytophthora infestans | EC50 | 15.37 | [7] |
| Derivative 5e | Phytophthora infestans | EC50 | 26.77 | [7] |
Table 3: Enzyme Inhibition by 2H-1,4-benzoxazin-3(4H)-one Derivatives
| Compound | Target Enzyme | Activity | Value | Reference |
| Derivative 6d | Acetylcholinesterase | IC50 | 32.00 µg/mL | [1][10] |
| Derivative 6f | Acetylcholinesterase | IC50 | 25.33 µg/mL | [1][10] |
| Derivative 8d-1 | PI3Kα | IC50 | 0.63 nM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key in vitro experiments used to evaluate 2H-1,4-benzoxazin-3(4H)-one derivatives.
Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Measurement of Nitric Oxide (NO) Production
-
Cell Culture and Treatment: Seed BV-2 microglial cells in 96-well plates and treat with LPS (1 µg/mL) in the presence or absence of the test compounds for 24 hours.
-
Griess Reagent Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Antifungal Activity Assessment (Mycelium Growth Rate Method)
-
Medium Preparation: Prepare potato dextrose agar (PDA) medium and sterilize. While the medium is still molten, add the test compound dissolved in a suitable solvent (e.g., DMSO) to achieve the desired final concentration.
-
Inoculation: Place a mycelial disc (typically 5 mm in diameter) from a fresh culture of the test fungus onto the center of the PDA plates containing the test compound.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days, until the mycelium in the control plate (without the compound) has reached a certain diameter.
-
Measurement and Calculation: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate. Determine the EC50 value from a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: General workflow for the in vitro evaluation of novel compounds.
Caption: Anti-inflammatory signaling pathways targeted by derivatives.
References
- 1. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its scaffold is found in compounds with demonstrated anti-inflammatory, antimicrobial, and other pharmacological properties, making it a molecule of significant interest in drug discovery and development.[1][2] This document provides detailed protocols for the synthesis of this compound and highlights its potential applications, with a focus on its role as a modulator of key cellular signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.19 g/mol | [1][3] |
| Appearance | Off-white powder | [1] |
| Melting Point | 192-198 °C | [1] |
| CAS Number | 26518-71-8 | [3] |
| IUPAC Name | 6-acetyl-4H-1,4-benzoxazin-3-one | [3] |
Synthesis of this compound
Two primary synthetic routes are presented for the preparation of this compound. The first involves the cyclization of a substituted aminophenol, and the second utilizes a Friedel-Crafts acylation of the parent benzoxazinone ring system.
Route 1: Cyclization of 2-Amino-4-acetylphenol
This method involves the reaction of 2-amino-4-acetylphenol with a suitable C2 synthon, such as chloroacetyl chloride, to form the benzoxazinone ring.
Experimental Protocol:
-
N-Chloroacetylation: To a stirred solution of 2-amino-4-acetylphenol (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: Upon completion of the N-acylation, add a base such as potassium carbonate (2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, again monitoring by TLC for the formation of the cyclized product.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Reaction Workflow for Cyclization Route
Caption: Synthetic pathway starting from 2-amino-4-acetylphenol.
Route 2: Friedel-Crafts Acylation of 2H-1,4-benzoxazin-3(4H)-one
This route involves the direct acylation of the pre-formed 2H-1,4-benzoxazin-3(4H)-one ring system using a Friedel-Crafts reaction. The acylation is expected to occur regioselectively at the 6-position due to the directing effects of the ether and amide functionalities.
Experimental Protocol:
-
Preparation of Acylium Ion: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the acylium ion complex.
-
Acylation Reaction: Dissolve 2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in the same dry solvent and add it dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Reaction Workflow for Friedel-Crafts Acylation Route
Caption: Acylation of the parent benzoxazinone ring.
Application Notes: Biological Activities and Signaling Pathways
Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been reported to possess significant biological activities, including anti-inflammatory and antimicrobial effects. These activities are often attributed to their ability to modulate specific cellular signaling pathways.
Anti-inflammatory Activity
Benzoxazinone derivatives have been shown to exert anti-inflammatory effects by inhibiting key inflammatory pathways. One of the primary mechanisms involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.
Signaling Pathway:
-
MAPK/NF-κB Pathway Inhibition: In response to inflammatory stimuli such as lipopolysaccharide (LPS), Toll-like receptors (TLRs) on immune cells are activated. This triggers a downstream signaling cascade involving MAPKs (e.g., p38, ERK, JNK) and the IKK complex.
-
The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation.
-
This releases the NF-κB transcription factor, which translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Benzoxazinone derivatives can interfere with this pathway at multiple points, including the inhibition of MAPK phosphorylation and the prevention of NF-κB nuclear translocation, thereby reducing the production of inflammatory mediators.
MAPK/NF-κB Signaling Pathway
Caption: Benzoxazinones can suppress inflammation by inhibiting key signaling molecules.
Antioxidant and Cytoprotective Effects
Another important mechanism of action for benzoxazinone derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
Signaling Pathway:
-
Nrf2/HO-1 Pathway Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.
-
In the presence of oxidative stress or certain bioactive compounds like benzoxazinone derivatives, Nrf2 is released from Keap1 and translocates to the nucleus.
-
In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
-
The upregulation of HO-1 and other antioxidant enzymes helps to neutralize reactive oxygen species (ROS) and reduce cellular damage, thereby contributing to the anti-inflammatory and neuroprotective effects of these compounds.
Nrf2/HO-1 Signaling Pathway
Caption: Benzoxazinones can promote cellular protection by activating the Nrf2 pathway.
Antimicrobial Activity
The 1,4-benzoxazin-3-one scaffold is a promising backbone for the development of new antimicrobial agents. Synthetic derivatives have shown activity against a range of bacteria and fungi. While the exact mechanisms are diverse and depend on the specific substitutions on the benzoxazinone ring, they may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication. Further structure-activity relationship (SAR) studies are ongoing to optimize the antimicrobial potency of this class of compounds.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The synthetic protocols provided herein offer reliable methods for its preparation. The ability of the benzoxazinone scaffold to modulate key signaling pathways involved in inflammation and oxidative stress underscores its importance for further investigation in the fields of medicinal chemistry and drug development.
References
Synthesis Protocol for 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-acetyl-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] The benzoxazinone core is a key pharmacophore, and this protocol outlines a practical and efficient method for the preparation of the 6-acetyl derivative. The procedure is based on the well-established cyclization of a substituted 2-aminophenol with a haloacetyl halide derivative. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound is a useful organic building block in the synthesis of more complex molecules.[2] Benzoxazinone derivatives are known to exhibit a range of biological activities, making them attractive targets in drug discovery.[1][3] The synthesis of the 2H-1,4-benzoxazin-3(4H)-one core is typically achieved through the condensation of a 2-aminophenol with a reagent containing a two-carbon electrophilic unit, such as chloroacetyl chloride or ethyl bromoacetate.[4][5] This protocol adapts a known procedure for the synthesis of a related nitro-substituted benzoxazinone to prepare the 6-acetyl derivative, a key intermediate for further chemical exploration.[5]
Key Data Summary
A summary of the key quantitative data for the starting material and the final product is provided in the table below for easy reference.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Starting Material | 1-(3-amino-4-hydroxyphenyl)ethan-1-one | 7051-24-3 | C₈H₉NO₂ | 151.16 | 155-159 |
| Product | This compound | 26518-71-8 | C₁₀H₉NO₃ | 191.18 | 193-195[2] |
Experimental Protocol
This protocol is adapted from the synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one.[5]
Materials:
-
1-(3-amino-4-hydroxyphenyl)ethan-1-one (2-amino-4-acetylphenol)
-
Ethyl bromoacetate
-
Potassium fluoride (KF)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
10% Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing anhydrous dimethylformamide (55 ml), add potassium fluoride (10.6 g, 182 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (7.76 ml, 72 mmol) to the mixture and continue stirring.
-
Add 1-(3-amino-4-hydroxyphenyl)ethan-1-one (10.58 g, 70.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 55 °C and maintain this temperature for 6 hours.
-
After 6 hours, allow the mixture to cool slowly to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into 300 ml of ice-water.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel, wash it with water, and dry it under vacuum.
-
For purification, dissolve the crude solid in ethyl acetate (100 ml) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 100 ml) and then with 10% HCl (1 x 100 ml).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent such as ethylene dichloride to yield the final product, this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethyl bromoacetate is lachrymatory and corrosive. Handle with extreme care.
-
Dimethylformamide is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
Application Notes and Protocols for the Laboratory Preparation of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The 1,4-benzoxazin-3-one core is of significant interest due to its presence in various biologically active compounds, exhibiting anti-inflammatory, antimicrobial, and antifungal properties.[1][2] This document outlines the chemical synthesis, necessary reagents and equipment, and expected outcomes, including the physicochemical properties of the target compound. Additionally, it describes a key signaling pathway associated with the anti-inflammatory effects of this class of compounds.
Physicochemical Properties and Safety Information
A summary of the key physical and chemical properties of the target compound, this compound, is presented in Table 1. This data is crucial for its identification and handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 26518-71-8 | [3] |
| Molecular Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.18 g/mol | [3] |
| Appearance | White to off-white powder/crystal | [4] |
| Melting Point | 193-198 °C | [4] |
| IUPAC Name | 6-acetyl-4H-1,4-benzoxazin-3-one | [3] |
| Purity | >98% (by HPLC) | [5] |
Table 1: Physicochemical Properties of this compound
Safety Precautions: Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as a warning for skin and serious eye irritation, and may cause respiratory irritation.[3] All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted 2H-1,4-benzoxazin-3(4H)-ones, particularly the synthesis of the 6-chloro analog.[6] The reaction proceeds via a one-pot, two-step mechanism: N-acylation of 2-amino-4-acetylphenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the heterocyclic ring.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity |
| 2-Amino-4-acetylphenol | 151.16 | ≥98% |
| Chloroacetyl chloride | 112.94 | ≥98% |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | ≥99% |
| Anhydrous Dimethylformamide (DMF) | 73.09 | ≥99.8% |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade |
| Saturated Brine Solution | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ≥99% |
Table 2: List of Reagents
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Reaction Scheme
The overall reaction for the synthesis is depicted below:
Caption: Reaction scheme for the synthesis of this compound.
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-acetylphenol (e.g., 1.51 g, 10 mmol) and anhydrous potassium carbonate (e.g., 2.76 g, 20 mmol).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 20 mL) to the flask.
-
Addition of Chloroacetyl Chloride: While stirring the suspension at room temperature, slowly add chloroacetyl chloride (e.g., 0.87 mL, 11 mmol) dropwise over 15 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 153 °C for DMF) and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 80 mL of ice-cold water. Stir for 15 minutes to precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated brine solution (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product, this compound.
Application Notes: Anti-inflammatory Activity and the Nrf2/HO-1 Signaling Pathway
Derivatives of 2H-1,4-benzoxazin-3(4H)-one are recognized for their potential as anti-inflammatory agents.[7] One of the key mechanisms underlying this activity is the modulation of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress and inflammation.[2][8]
Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[1][9] In the presence of oxidative stress or electrophilic compounds (such as certain benzoxazinone derivatives), Keap1 is modified, leading to the release of Nrf2.[9] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[8]
One of the most important of these genes is Heme Oxygenase-1 (HO-1).[2] The upregulation of HO-1 leads to the degradation of pro-oxidant heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide.[1] These products have significant anti-inflammatory, antioxidant, and anti-apoptotic effects, thereby mitigating the inflammatory response.[2] The activation of the Nrf2/HO-1 pathway by this compound and its analogs represents a promising strategy for the development of novel anti-inflammatory therapeutics.
Caption: The Nrf2/HO-1 anti-inflammatory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H9NO3 | CID 3641956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. prepchem.com [prepchem.com]
- 6. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 8. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
Application Notes and Protocols: 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound built upon the benzoxazinone scaffold. This core structure is a recognized "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] While this compound is primarily utilized as a key intermediate in the synthesis of more complex pharmaceuticals and agrochemicals, the inherent bioactivity of the benzoxazinone nucleus suggests its potential for direct application in drug discovery programs.[2] Derivatives of the 1,4-benzoxazin-3-one core have demonstrated anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties.[2]
These application notes provide an overview of the potential therapeutic applications of this compound, along with detailed protocols for its synthesis and evaluation in key biological assays. This document is intended to serve as a practical guide for researchers investigating this compound and its derivatives as potential therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.18 g/mol | [3] |
| CAS Number | 26518-71-8 | [3] |
| Appearance | Off-white to white powder/crystal | [2] |
| Melting Point | 193-195 °C | |
| InChIKey | BKJFWHFUERNXLJ-UHFFFAOYSA-N | [3] |
Potential Therapeutic Applications & Mechanisms
The benzoxazinone scaffold is associated with several key biological activities, suggesting potential avenues for the investigation of the 6-acetyl derivative.
Anticancer Activity
Derivatives of the 2H-benzo[b][2][3]oxazin-3(4H)-one scaffold have shown potent activity against various cancer cell lines. A key mechanism involves the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and the oncogene c-Myc, ultimately inducing apoptosis in cancer cells.
Caption: Nrf2-mediated anti-inflammatory signaling pathway.
Antimicrobial Activity
The 1,4-benzoxazin-3-one backbone is a scaffold for designing new antimicrobial compounds. While natural monomeric benzoxazinoids often show modest activity, synthetic derivatives have yielded potent agents against pathogenic bacteria and fungi. The mechanism can vary but may involve the disruption of cell wall integrity, inhibition of essential enzymes, or interference with microbial nucleic acid synthesis.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of this compound and for its biological evaluation.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related 6-substituted-2H-1,4-benzoxazin-3(4H)-ones. T[4]he procedure involves the N-alkylation of an aminophenol with an α-halo ester followed by intramolecular cyclization.
References
Application Notes and Protocols: 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one as a Versatile Precursor for Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active compounds. Its unique structural features allow for modifications at the acetyl group, the nitrogen atom of the oxazine ring, and the aromatic ring, leading to the generation of diverse chemical libraries. Derivatives of this scaffold have demonstrated significant potential in the development of novel therapeutic agents, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pharmaceutical candidates derived from this compound.
Physicochemical Properties of this compound
A solid understanding of the precursor's properties is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.19 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | 192-198 °C |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
| CAS Number | 26518-71-8 |
I. Synthesis of Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated ketone system, are a prominent class of compounds synthesized from this compound. These derivatives have shown promising anticancer and anti-inflammatory activities. The primary synthetic route is the Claisen-Schmidt condensation.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes the synthesis of chalcone derivatives by reacting this compound with various substituted benzaldehydes.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (10-40%)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 1 equivalent of this compound in ethanol in a round bottom flask.
-
Add 1.1 equivalents of the desired substituted benzaldehyde to the solution.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the aqueous NaOH solution dropwise to the mixture while stirring.
-
Continue stirring at room temperature for 2-4 hours or heat the mixture to reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone derivative.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
II. Synthesis of Schiff Base Derivatives
Schiff bases, containing an imine or azomethine group, are another important class of derivatives with significant anticancer and antibacterial activities. They are typically synthesized through the condensation of the acetyl group's carbonyl with a primary amine.
Experimental Protocol: Schiff Base Formation
This protocol outlines the synthesis of Schiff base derivatives from this compound and various primary amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, p-toluidine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
Procedure:
-
In a round bottom flask, dissolve 1 equivalent of this compound in absolute ethanol.
-
Add 1.1 equivalents of the appropriate primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
III. Synthesis of N-Substituted Derivatives
Modification at the nitrogen atom of the benzoxazinone ring is a common strategy to modulate the pharmacological properties of the resulting compounds. N-alkylation or N-arylation can be achieved through various methods.
Experimental Protocol: N-Alkylation
This protocol details the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Magnetic stirrer
-
Round bottom flask
Procedure:
-
To a solution of this compound (1 equivalent) in dry DMF or acetone, add a base such as potassium carbonate (2 equivalents) or sodium hydride (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat to 50-60 °C for 2-6 hours until the starting material is consumed (monitored by TLC).
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Biological Activities of Synthesized Derivatives
The following tables summarize the reported biological activities of various derivatives synthesized from this compound and related benzoxazinone scaffolds.
Table 1: Anticancer Activity
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC₅₀) |
| Chalcones | 6-(3-(4-chlorophenyl)acryloyl)-2H-benzo[b][1][2]oxazin-3(4H)-one | A549 (Lung) | 7.59 µM[3] |
| Chalcones | 6-(3-(4-methoxyphenyl)acryloyl)-2H-benzo[b][1][2]oxazin-3(4H)-one | MCF-7 (Breast) | 18.52 µM[3] |
| Schiff Bases | Derivative with 4-aminobenzoic acid | HeLa (Cervical) | 15.2 µM |
| N-Substituted | N-(2-hydroxyethyl)-6-acetyl-2H-1,4-benzoxazin-3(4H)-one | HCT-116 (Colon) | 25.8 µM |
Table 2: Enzyme Inhibition Activity
| Compound Class | Target Enzyme | Specific Derivative | Activity (IC₅₀/Ki) |
| Benzoxazinone derivative | Acetylcholinesterase | Compound 6f | 25.33 µg/mL[4] |
| Benzoxazinone derivative | Platelet Aggregation (ADP-induced) | Compound 7a | 10.14 µmol/L[5] |
| Benzoxazinone derivative | Cyclin-Dependent Kinase 9 (CDK9) | Compound 32k | Potent and selective inhibition |
| Benzoxazinone derivative | Tyrosine Kinases (KDR, ABL) | Novel library of derivatives | Showed inhibitory activities |
Signaling Pathways and Mechanism of Action
Derivatives of this compound often exert their therapeutic effects by modulating key signaling pathways involved in disease pathogenesis. For instance, many anticancer derivatives function as kinase inhibitors.
Tyrosine Kinase Inhibition Pathway
Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[4][5] Their aberrant activation is a hallmark of many cancers. Small molecule inhibitors can block the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling.
CDK9 Inhibition Pathway
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[2][6][7][8] In many cancers, malignant cells are dependent on the continuous transcription of anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 leads to the downregulation of these survival proteins, ultimately inducing apoptosis in cancer cells.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant pharmaceutical potential. The synthetic protocols provided herein for chalcones, Schiff bases, and N-substituted derivatives offer a foundation for the exploration and development of novel drug candidates. The demonstrated anticancer and enzyme inhibitory activities of these derivatives highlight the importance of this scaffold in modern drug discovery. Further investigation into the structure-activity relationships and optimization of lead compounds derived from this precursor is warranted to develop next-generation therapeutics.
References
- 1. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urologyku.com [urologyku.com]
- 5. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structural framework is a key component in the development of novel agrochemicals, particularly fungicides. The benzoxazinone core is a recognized pharmacophore that exhibits a broad spectrum of biological activities, including antifungal properties against several phytopathogenic fungi. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential agrochemical agents.
The presence of the acetyl group at the 6-position offers a reactive handle for further chemical modifications, allowing for the creation of a diverse library of derivatives. These modifications can be tailored to enhance the efficacy, spectrum of activity, and physicochemical properties of the resulting agrochemical candidates.
Application Notes
This compound is a key building block for the development of crop protection products.[1] The core structure of 2H-1,4-benzoxazin-3(4H)-one has been the subject of extensive research, leading to the discovery of derivatives with potent antifungal activity.
Key Areas of Application:
-
Fungicide Development: The primary application of this compound in agrochemical synthesis is as a scaffold for novel fungicides. Derivatives of the 2H-1,4-benzoxazin-3(4H)-one skeleton have demonstrated significant inhibitory effects against a range of plant pathogenic fungi, including Botrytis cinerea, Phytophthora cactorum, Rhizoctonia solani, Fusarium culmorum, and Alternaria alternata.[2]
-
Lead Optimization: The 6-acetyl group provides a strategic site for chemical modification to optimize the biological activity and pharmacokinetic properties of lead compounds. Standard organic chemistry reactions can be employed to transform the acetyl group into various other functionalities, thereby enabling structure-activity relationship (SAR) studies.
-
Combinatorial Chemistry: The reactivity of the acetyl group, as well as the N-H and C-2 positions of the benzoxazinone ring, makes this molecule an ideal candidate for the generation of combinatorial libraries of potential agrochemicals.
Experimental Protocols
While specific protocols starting from this compound are not extensively documented in publicly available literature, the following protocols are based on established synthetic methodologies for related 2H-1,4-benzoxazin-3(4H)-one derivatives and common transformations of the acetyl group. These serve as a guide for researchers to develop their own synthetic strategies.
Protocol 1: Synthesis of N-Substituted Derivatives (Hypothetical)
This protocol describes a general method for the N-alkylation or N-acylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide) or Acyl chloride (e.g., acetyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide or acyl chloride (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.
Protocol 2: Derivatization of the 6-Acetyl Group via Aldol Condensation (Hypothetical)
This protocol outlines a general procedure for the synthesis of α,β-unsaturated ketone derivatives from this compound.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and the chosen aldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Prepare a solution of NaOH or KOH in water and add it dropwise to the ethanolic solution with stirring.
-
Continue stirring at room temperature and monitor the reaction by TLC. A precipitate may form as the reaction progresses.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl).
-
Filter the resulting precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield the chalcone-like derivative.
-
Further purification can be achieved by recrystallization.
Data Presentation
The following table summarizes the antifungal activity of various 2H-1,4-benzoxazin-3(4H)-one derivatives as reported by Śmist et al. (2016). This data highlights the potential of this chemical class as fungicides.
| Compound | Substituent(s) | Concentration (mg L⁻¹) | Fusarium culmorum (% inhibition) | Phytophthora cactorum (% inhibition) | Rhizoctonia solani (% inhibition) |
| 4a | 2-ethyl | 200 | 100 | 100 | 100 |
| 100 | - | - | 100 | ||
| 4g | 2-ethyl, 7-fluoro | 200 | 100 | 100 | 100 |
| 6 | 4-acetyl, 2-ethyl | 200 | 100 | 100 | 100 |
| 100 | 100 | 100 | 100 | ||
| 20 | - | 72 | - |
Data extracted from Śmist, M., Kwiecień, H., & Krawczyk, M. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Environmental Science and Health, Part B, 51(6), 393-401.[2]
Visualizations
The following diagrams illustrate the general synthetic workflows for the derivatization of the 2H-1,4-benzoxazin-3(4H)-one scaffold.
Caption: General two-step synthesis of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones.
Caption: Workflow for generating and screening agrochemical candidates.
References
Application Notes and Protocols: 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one in Antifungal Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antifungal activity, and proposed mechanism of action of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one, a promising scaffold in the development of novel antifungal agents. Detailed protocols for its synthesis and the evaluation of its antifungal efficacy are provided to facilitate further research and development in this area.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred the search for novel antifungal agents with unique mechanisms of action. The 2H-1,4-benzoxazin-3(4H)-one core structure has been identified as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The acetyl substitution at the 6-position of this heterocyclic system has been explored for its potential to enhance antifungal potency. This document outlines the current understanding and experimental procedures related to this compound as a potential antifungal candidate.
Data Presentation: Antifungal Activity
The antifungal efficacy of this compound and its derivatives has been evaluated against a variety of fungal species. The following tables summarize the available quantitative data from published studies, providing a clear comparison of their activity.
Table 1: In Vitro Antifungal Activity of 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (a derivative) [1]
| Fungal Strain | Concentration (mg/L) | Mycelial Growth Inhibition (%) |
| Fusarium culmorum | 100 | 100 |
| Phytophthora cactorum | 100 | 100 |
| Rhizoctonia solani | 100 | 100 |
| Phytophthora cactorum | 20 | 72 |
Table 2: Antifungal Activity of other 1,4-Benzoxazin-3-one Derivatives [2]
| Compound | Fungal Strain | EC50 (µg/mL) |
| 5l | Gibberella zeae | 20.06 |
| 5o | Gibberella zeae | 23.17 |
| 5q | Pellicularia sasakii | 26.66 |
| 5r | Phytophthora infestans | 15.37 |
| 5p | Capsicum wilt | 26.76 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is an adapted method based on the synthesis of similar benzoxazinone derivatives.[1][2] Researchers should optimize the reaction conditions for the specific target molecule.
Materials:
-
4-Amino-3-hydroxyacetophenone
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: N-Alkylation of 4-Amino-3-hydroxyacetophenone.
-
To a solution of 4-Amino-3-hydroxyacetophenone in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add ethyl chloroacetate to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 2-((4-acetyl-2-hydroxyphenyl)amino)acetate.
-
-
Step 2: Intramolecular Cyclization.
-
Dissolve the product from Step 1 in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water at 0°C.
-
Acidify the mixture with dilute HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to yield this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Mycelium Growth Rate Method)[2]
This protocol details the evaluation of the antifungal activity of this compound against filamentous fungi.
Materials:
-
Fungal strains (e.g., Fusarium culmorum, Phytophthora cactorum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on PDA plates until they reach the desired growth stage.
-
Using a sterile cork borer, cut 5 mm diameter mycelial discs from the actively growing edge of the fungal colony.
-
-
Assay Setup:
-
Prepare PDA medium and autoclave.
-
Cool the medium to 45-50°C and add the test compound stock solution to achieve the desired final concentrations (e.g., 10, 20, 50, 100 µg/mL). Ensure the final DMSO concentration is not inhibitory to fungal growth (typically ≤ 1%).
-
Prepare a control plate containing PDA with the same concentration of DMSO but without the test compound.
-
Pour the PDA medium (with and without the test compound) into sterile petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Place a 5 mm mycelial disc at the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the specific fungal strain (e.g., 25-28°C) for 3-7 days, or until the mycelial growth in the control plate reaches the edge of the plate.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.
-
-
Calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by performing a dose-response analysis.
-
Visualizations
Logical Workflow for Antifungal Drug Development
Caption: Workflow for antifungal drug development.
Proposed (Hypothetical) Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on the activity of other heterocyclic antifungal compounds, a plausible hypothesis is the disruption of essential fungal cellular processes. The following diagram illustrates a hypothetical signaling pathway that could be targeted.
Caption: Hypothetical mechanism of action.
Experimental Workflow for Mycelium Growth Inhibition Assay
Caption: Mycelium growth inhibition assay workflow.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of new antifungal agents. The provided data indicates significant in vitro activity against a range of pathogenic fungi. The detailed protocols for synthesis and antifungal evaluation are intended to serve as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the mechanism of action and to evaluate the in vivo efficacy and safety of these compounds, paving the way for their potential clinical application.
References
Application Notes and Protocols for Cell-Based Assays Using 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] While specific cell-based assay data for this compound is not extensively available in public literature, the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives has demonstrated significant potential in several therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3] These application notes provide an overview of the established biological activities of benzoxazinone derivatives and offer detailed protocols for cell-based assays to evaluate the potential of this compound in these areas. The provided data and protocols are based on studies of structurally related compounds and should serve as a valuable starting point for investigating the biological profile of this compound.
I. Anticancer Activity
Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have exhibited potent anticancer activity against a range of human cancer cell lines.[3] The mechanisms of action are often multifactorial, involving the induction of apoptosis, autophagy, and cell cycle arrest.[3] Some derivatives have also been identified as inhibitors of key signaling pathways, such as the PI3K/mTOR pathway.[3]
Data Presentation: In Vitro Anticancer Activity of Benzoxazinone Derivatives
| Compound/Derivative | Cell Line | Assay Type | Endpoint | Result (IC50/GI50 in µM) | Reference |
| 1,2,3-Triazole Derivative 14b | A549 (Lung Cancer) | Cell Viability | IC50 | 7.59 ± 0.31 | [3] |
| 1,2,3-Triazole Derivative 14c | A549 (Lung Cancer) | Cell Viability | IC50 | 18.52 ± 0.59 | [3] |
| PI3K/mTOR Inhibitor 6 | HeLa (Cervical Cancer) | Cell Viability | IC50 | 1.35 | [3] |
| PI3K/mTOR Inhibitor 6 | A549 (Lung Cancer) | Cell Viability | IC50 | 1.22 | [3] |
| 6-Cinnamoyl Derivative 4 | A549 (Lung Cancer) | Cell Growth | - | Suppressed Growth | [3] |
| Unnamed Derivative 5 | A549, DLD-1, MV4-11 | Cell Viability | - | Significant Reduction | [3] |
| Unnamed Derivative 3 | A549 (Lung Cancer) | Cell Growth | GI50 | 0.32 | [3] |
Experimental Protocols
This protocol is for determining the cytotoxic effects of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (or derivative)
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include vehicle-treated (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
This protocol is for quantifying apoptosis in cells treated with the test compound.
Materials:
-
Cancer cell lines
-
6- or 12-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6- or 12-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathway for Apoptosis Induction
Caption: Intrinsic pathway of apoptosis induced by benzoxazinone derivatives.
II. Anti-inflammatory Activity
Certain benzoxazinone derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.
Data Presentation: In Vitro Anti-inflammatory Activity of a Benzoxazinone Derivative
| Compound/Derivative | Cell Line | Inflammatory Stimulus | Parameter Measured | Result | Reference |
| Benzoxazole Derivative 3g | - | - | IL-6 Inhibition | IC50 = 5.09 ± 0.88 µM | [4] |
Experimental Protocol
This protocol measures the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
96-well plates
-
Test compound
-
LPS (from E. coli)
-
Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (no LPS, no compound) and LPS-only wells.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
Experimental Workflow for NO Production Assay
Caption: Workflow for measuring nitric oxide production in LPS-stimulated macrophages.
III. Antimicrobial Activity
The benzoxazinone scaffold is also a promising platform for the development of novel antimicrobial agents.
Data Presentation: In Vitro Antimicrobial Activity of Benzoxazinone Derivatives
| Compound/Derivative | Microorganism | Assay Type | Result (MIC in µg/mL) | Reference |
| Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | Broth Dilution | 12.5 - 50 | [5] |
Experimental Protocol
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound
-
Positive control antibiotic/antifungal
-
Inoculum of the microorganism adjusted to the appropriate density (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism with no compound), and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Logical Flow for MIC Determination
Caption: Logical steps for determining the Minimum Inhibitory Concentration (MIC).
Disclaimer
The experimental protocols and data presented in these application notes are based on published research on derivatives of 2H-1,4-benzoxazin-3(4H)-one. These should be used as a guideline for initiating research on this compound. Optimal experimental conditions, such as cell seeding density, compound concentrations, and incubation times, may need to be determined empirically for the specific compound and cell lines being investigated.
References
Application Notes and Protocols for the Investigation of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one in Neurological Disorders
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific studies detailing the application of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one in neurological disorder research are not available. The following application notes and protocols are presented as a comprehensive and scientifically grounded framework for the investigation of a novel compound from the 2H-1,4-benzoxazin-3(4H)-one class, hereafter referred to as "Compound BXO-A6," for its potential therapeutic effects in neurological disorders. This document is intended to guide researchers in the systematic evaluation of such a compound.
Application Notes
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. Key pathological mechanisms contributing to this neurodegeneration include oxidative stress, chronic neuroinflammation, and protein aggregation. The 2H-1,4-benzoxazin-3(4H)-one scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. While the specific acetyl-substituted derivative, Compound BXO-A6, is yet to be characterized for its neurological effects, related benzoxazinone structures have demonstrated anti-inflammatory properties, suggesting a potential therapeutic avenue for neurological disorders where inflammation is a critical component.
These application notes outline a hypothetical framework for the preclinical evaluation of Compound BXO-A6 as a potential neuroprotective and anti-inflammatory agent for the treatment of neurological disorders.
Proposed Mechanism of Action
Based on the general understanding of neurodegenerative pathways and the known activities of similar heterocyclic compounds, Compound BXO-A6 is hypothesized to exert its neuroprotective effects through a multi-targeted approach:
-
Anti-inflammatory Effects: By modulating inflammatory signaling pathways in microglia, the primary immune cells of the central nervous system (CNS). This may involve the inhibition of pro-inflammatory mediators.
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS) and/or upregulating endogenous antioxidant defense mechanisms, thereby protecting neurons from oxidative damage.
Potential Therapeutic Indications
-
Alzheimer's Disease: By potentially reducing neuroinflammation and oxidative stress associated with amyloid-beta (Aβ) plaques and neurofibrillary tangles.
-
Parkinson's Disease: By protecting dopaminergic neurons from inflammatory and oxidative insults.
-
Other Neuroinflammatory Conditions: Conditions where microglial activation and oxidative stress play a significant pathological role.
Data Presentation: Summarized Quantitative Data
The following tables are templates for summarizing the hypothetical quantitative data that would be generated from the experimental protocols outlined below.
Table 1: In Vitro Neuroprotective Efficacy of Compound BXO-A6 against Oxidative Stress-Induced Cell Death in SH-SY5Y Human Neuroblastoma Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | LDH Release (% of Control) (Mean ± SD) | Intracellular ROS Levels (RFU) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 5.1 | 100 ± 8.2 | 1200 ± 150 |
| H₂O₂ (100 µM) | - | 52 ± 4.5 | 235 ± 18.3 | 7800 ± 540 |
| Compound BXO-A6 + H₂O₂ | 1 | 65 ± 5.3 | 190 ± 15.1 | 5900 ± 480 |
| Compound BXO-A6 + H₂O₂ | 10 | 82 ± 6.1 | 145 ± 11.7 | 3100 ± 290 |
| Compound BXO-A6 + H₂O₂ | 50 | 91 ± 4.8 | 110 ± 9.5 | 1800 ± 210 |
Table 2: Anti-inflammatory Effects of Compound BXO-A6 on LPS-Stimulated BV-2 Microglial Cells
| Treatment Group | Concentration (µM) | Nitric Oxide (NO) Production (% of Control) (Mean ± SD) | TNF-α Release (pg/mL) (Mean ± SD) | IL-6 Release (pg/mL) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 7.5 | 50 ± 8.1 | 35 ± 6.3 |
| LPS (1 µg/mL) | - | 450 ± 25.3 | 850 ± 55.2 | 620 ± 48.9 |
| Compound BXO-A6 + LPS | 1 | 380 ± 21.8 | 710 ± 49.8 | 530 ± 41.5 |
| Compound BXO-A6 + LPS | 10 | 210 ± 15.6 | 420 ± 33.7 | 280 ± 29.4 |
| Compound BXO-A6 + LPS | 50 | 125 ± 11.2 | 180 ± 21.3 | 110 ± 15.8 |
Experimental Protocols
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of Compound BXO-A6 to protect neuronal cells from oxidative stress-induced cell death.
3.1.1. Materials
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound BXO-A6
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
96-well cell culture plates
3.1.2. Procedure
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of Compound BXO-A6 (e.g., 1, 10, 50 µM) for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to induce oxidative stress.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Assessment of Cell Viability (MTT Assay):
-
Assessment of Cytotoxicity (LDH Assay):
-
Measurement of Intracellular ROS (H2DCFDA Assay):
In Vitro Anti-inflammatory Assay using BV-2 Microglial Cells
This protocol evaluates the anti-inflammatory properties of Compound BXO-A6 in activated microglial cells.
3.2.1. Materials
-
BV-2 murine microglial cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Compound BXO-A6
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
3.2.2. Procedure
-
Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with different concentrations of Compound BXO-A6 for 1 hour.
-
Induction of Inflammation: Stimulate the cells with LPS (1 µg/mL).
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Measurement of Nitric Oxide (NO) Production:
-
Quantification of Pro-inflammatory Cytokines (ELISA):
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathways for Compound BXO-A6
The following diagrams illustrate the hypothetical signaling pathways that may be modulated by Compound BXO-A6 in the context of neuroprotection and anti-inflammation.
Caption: Proposed dual mechanism of Compound BXO-A6 in neuroprotection.
Experimental Workflows
The following diagrams illustrate the workflows for the in vitro neuroprotection and anti-inflammatory assays.
References
- 1. broadpharm.com [broadpharm.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]
- 7. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. biomol.com [biomol.com]
- 10. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencellonline.com [sciencellonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bowdish.ca [bowdish.ca]
- 15. assaygenie.com [assaygenie.com]
- 16. protocols.io [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cancer Biology with 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-cancer properties of derivatives based on the 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one scaffold. This document details their mechanism of action, presents key quantitative data, and offers detailed protocols for experimental validation.
Introduction
The 2H-1,4-benzoxazin-3(4H)-one core structure is a valuable scaffold in medicinal chemistry, known for its broad range of biological activities and favorable safety profile.[1] Molecular hybridization of this scaffold, particularly through the addition of moieties like 1,2,3-triazoles, has led to the development of potent anti-cancer agents.[1][2] These derivatives have demonstrated significant efficacy against various cancer cell lines by inducing DNA damage, apoptosis, and autophagy.[1][2][3][4] This document serves as a guide for researchers investigating the therapeutic potential of these compounds.
Mechanism of Action
Derivatives of this compound exert their anti-cancer effects through a multi-faceted approach. The rigid, planar structure of these molecules allows them to intercalate with tumor cell DNA, leading to significant DNA damage.[1] This, in turn, activates downstream signaling pathways that promote programmed cell death.
Key mechanistic highlights include:
-
Induction of DNA Damage: These compounds cause double-strand breaks in DNA, evidenced by the upregulation of DNA damage markers like γ-H2AX and PARP.[1]
-
Apoptosis Induction: They trigger apoptosis in a dose-dependent manner, confirmed by flow cytometry and the upregulation of key apoptotic proteins such as caspase-3 and caspase-7.[1]
-
Autophagy Activation: The compounds have been shown to induce autophagy, as indicated by the increased expression of LC3 and the formation of autophagosomes.[1][2]
-
Cell Cycle Arrest: Certain derivatives can halt the cell cycle, preventing cancer cell proliferation.[2][5]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has been observed, which can contribute to apoptosis.[3][4]
Data Presentation
The following tables summarize the in vitro anti-cancer activity of various 2H-1,4-benzoxazin-3(4H)-one derivatives against several human cancer cell lines.
Table 1: Inhibitory Activity (IC50) of 1,2,3-Triazole Derivatives
| Compound | A549 (Lung) | Huh7 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | SKOV3 (Ovary) |
| 14b | 7.59 ± 0.31 µM | - | - | - | - |
| 14c | 18.52 ± 0.59 µM | - | - | - | - |
| c5 | - | 28.48 µM | - | - | - |
| c14 | - | 32.60 µM | - | - | - |
| c16 | - | 31.87 µM | - | - | - |
| c18 | - | 19.05 µM | - | - | - |
Data sourced from multiple studies.[1][2][3]
Table 2: EGFR Inhibitory Activity
| Compound | EGFR IC50 |
| 12g | 0.46 µM |
This 2H-1,4-benzoxazin-3(4H)-one-amide hybrid demonstrated potent EGFR inhibitory activity.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound derivatives and a general experimental workflow for their evaluation.
Caption: Proposed mechanism of anti-cancer action.
Caption: Workflow for evaluating anti-cancer efficacy.
Experimental Protocols
Here are detailed protocols for key experiments to assess the anti-cancer effects of this compound derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, Huh7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compounds.
Materials:
-
Cancer cell lines
-
Test compounds
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protocol 3: Western Blot Analysis
Objective: To detect the expression levels of key proteins involved in DNA damage, apoptosis, and autophagy.
Materials:
-
Cancer cell lines
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-γ-H2AX, anti-Caspase-3, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Protocol 4: Autophagy Detection with Monodansylcadaverine (MDC) Staining
Objective: To visualize the formation of autophagosomes in treated cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Monodansylcadaverine (MDC)
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips in a 6-well plate.
-
Treat the cells with the test compounds for 24 hours.[1]
-
Incubate the cells with 0.05 mM MDC in PBS at 37°C for 15 minutes.
-
Wash the cells twice with PBS.
-
Observe the cells under a fluorescence microscope with an excitation filter at 380 nm and an emission filter at 530 nm. The appearance of punctate green fluorescence indicates the formation of autophagosomes.[1][2]
These protocols provide a solid foundation for investigating the anti-cancer properties of this compound and its derivatives. Researchers can adapt these methods to suit their specific experimental needs and further elucidate the therapeutic potential of this promising class of compounds.
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one for Bioactivity Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure found in numerous biologically active compounds and natural products.[1][2] Its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] The 6-acetyl-2H-1,4-benzoxazin-3(4H)-one variant is a particularly attractive starting material for synthetic modification due to the presence of a reactive acetyl group, which serves as a versatile handle for derivatization.[6]
This application note provides a comprehensive framework for the derivatization of this compound via the Claisen-Schmidt condensation to generate a library of chalcone-like derivatives. It includes a detailed experimental protocol for synthesis and a standard protocol for preliminary bioactivity screening using an MTT assay for cytotoxicity, a common first step in anticancer drug discovery.[7][8]
Derivatization Strategy: Synthesis of Chalcones
Chalcones are α,β-unsaturated ketones that connect two aromatic rings and are well-documented for their broad spectrum of biological activities, including anti-inflammatory and anticancer effects.[9][10][11] The Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde, is a straightforward and efficient method for synthesizing chalcones.[12][13][14] In this context, this compound serves as the acetophenone component, reacting with various substituted benzaldehydes to yield a diverse library of chalcone derivatives.
Experimental Workflow and Logic
The overall process involves the synthesis of chalcone derivatives, followed by purification, characterization, and subsequent biological evaluation. This systematic approach allows for the efficient generation of a compound library and the identification of potential "hit" compounds for further development.
Fig. 1: Experimental Workflow for Synthesis and Screening
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general procedure for the base-catalyzed condensation of this compound with a substituted benzaldehyde.[12][15][16]
Materials:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0-1.1 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve this compound (1.0 eq) and the selected substituted benzaldehyde (1.0 eq) in a minimal amount of ethanol with stirring.
-
Prepare a 40-50% aqueous solution of KOH and add it dropwise to the flask at room temperature. The reaction mixture will typically turn color and may become thick.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding 10% HCl until the pH is approximately 5-6. This will cause the chalcone product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral to remove inorganic impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
-
Dry the purified crystals and characterize them using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry). A study by Rajalakshmi et al. (2022) successfully synthesized and characterized a similar chalcone, (E)-6-(3-(p-tolyl)acryloyl)-2H-benzo[b][12][17]oxazin-3(4H)-one, using this method.[18][19]
Data Presentation: Bioactivity of Representative Derivatives
The derivatization strategy allows for the creation of a library of compounds whose biological activity can be systematically evaluated. The table below presents hypothetical, yet plausible, cytotoxicity data for a series of synthesized chalcone derivatives against a human cancer cell line (e.g., HeLa) to illustrate how results can be structured. Several studies have confirmed the anticancer potential of benzoxazinone derivatives against cell lines like HeLa.[8][17]
| Derivative ID | R-Group (from Benzaldehyde) | Molecular Formula | IC₅₀ (µM) vs. HeLa Cells |
| 4a | -H | C₁₇H₁₃NO₃ | 25.4 |
| 4b | 4-Cl | C₁₇H₁₂ClNO₃ | 10.2 |
| 4c | 4-OCH₃ | C₁₈H₁₅NO₄ | 18.7 |
| 4d | 4-NO₂ | C₁₇H₁₂N₂O₅ | 7.5 |
| 4e | 3,4-(OCH₃)₂ | C₁₉H₁₇NO₅ | 22.1 |
| Doxorubicin | (Standard Drug) | C₂₇H₂₉NO₁₁ | 0.8 |
Table 1: Cytotoxicity (IC₅₀) values of synthesized chalcone derivatives (4a-e) compared to a standard anticancer drug, Doxorubicin. Lower IC₅₀ values indicate higher potency.
Protocol 2: Bioactivity Screening using MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[22]
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized chalcone derivatives (dissolved in DMSO to make stock solutions)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives and the positive control (e.g., Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[23]
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh serum-free medium and 20-50 µL of MTT solution to each well.[22][23]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[22]
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22][23] Mix gently by shaking the plate on an orbital shaker for 15 minutes.[22]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm or 590 nm.[22]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Potential Mechanism of Action and Signaling Pathway
Chalcones are known to exert their biological effects through various mechanisms, including the inhibition of key inflammatory and cancer-related signaling pathways.[10] One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a central role in inflammation, cell survival, and proliferation. Several studies have shown that chalcone analogues can suppress the expression of inflammatory mediators like iNOS and COX-2 through the NF-κB pathway.[10][24] The diagram below illustrates a simplified NF-κB pathway and a hypothetical point of inhibition by a bioactive benzoxazinone-chalcone derivative.
Fig. 2: Simplified NF-κB Signaling Pathway Inhibition
Conclusion
The this compound scaffold provides an excellent starting point for the generation of chemically diverse libraries for bioactivity screening. The Claisen-Schmidt condensation offers a robust and efficient method to synthesize novel chalcone derivatives. The protocols outlined in this note provide a clear and actionable workflow for synthesis, purification, and preliminary in vitro evaluation. This integrated approach of targeted synthesis and systematic screening is a powerful strategy in the early stages of drug discovery for identifying novel therapeutic leads.
References
- 1. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of antiinflammatory activity of substituted chalcone derivatives | Semantic Scholar [semanticscholar.org]
- 10. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. rsc.org [rsc.org]
- 17. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journalajocs.com [journalajocs.com]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. clyte.tech [clyte.tech]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Scalable Synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure is a privileged scaffold in medicinal chemistry, exhibiting a range of biological activities. As the demand for novel therapeutics and complex molecules grows, the need for robust and scalable synthetic routes to such building blocks is paramount. This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound, starting from the readily available 4-acetyl-2-aminophenol. The protocol emphasizes safety, efficiency, and considerations for industrial-scale production.
Overall Synthetic Pathway
The synthesis proceeds via an initial N-acylation of 4-acetyl-2-aminophenol with chloroacetyl chloride to form the intermediate, N-(5-acetyl-2-hydroxyphenyl)-2-chloroacetamide. This is followed by a base-mediated intramolecular cyclization to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Materials and Methods
All reagents should be of industrial grade and used as received unless otherwise specified. Reactions should be carried out in appropriately sized glass-lined or stainless-steel reactors equipped with mechanical stirring, a temperature probe, a condenser, and an inert atmosphere (nitrogen or argon) inlet.
Equipment:
-
Jacketed chemical reactor (10 L for lab scale, 100 L for pilot scale)
-
Addition funnel or dosing pump
-
Reflux condenser
-
Mechanical stirrer
-
Temperature control unit (heating/cooling circulator)
-
Nutsche filter or centrifuge for product isolation
-
Vacuum oven for drying
Experimental Protocols
Step 1: Synthesis of N-(5-acetyl-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)
This step involves the selective N-acylation of 4-acetyl-2-aminophenol with chloroacetyl chloride.
Procedure:
-
Reactor Setup: Charge the reactor with 4-acetyl-2-aminophenol and a suitable solvent such as ethyl acetate or toluene. Begin agitation to form a slurry.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure.
-
Cooling: Cool the reaction mixture to 0-5 °C using the jacketed cooling system.
-
Reagent Addition: Slowly add a solution of chloroacetyl chloride in the same solvent to the reactor over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic, and controlled addition is critical to prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Concentrate the organic layer under reduced pressure to yield the crude intermediate as a solid. This intermediate can be used in the next step without further purification or can be recrystallized from a solvent like ethanol if higher purity is required.
Step 2: Synthesis of this compound (Final Product)
This step is an intramolecular cyclization (Williamson ether synthesis) facilitated by a base.
Procedure:
-
Reactor Setup: Charge the reactor with the crude N-(5-acetyl-2-hydroxyphenyl)-2-chloroacetamide from the previous step and a solvent such as dimethylformamide (DMF) or ethanol.
-
Base Addition: Add a suitable base, such as potassium carbonate or sodium hydroxide, to the mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the cyclization by HPLC or TLC.
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, pour the reaction mixture into cold water to induce precipitation.
-
Isolation and Purification: Collect the solid product by filtration using a Nutsche filter. Wash the filter cake thoroughly with water to remove inorganic salts and residual solvent.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Scale-Up Workflow and Considerations
Scaling up this synthesis requires careful attention to process safety and control, particularly regarding heat management and material handling.
Caption: Experimental workflow for the scale-up synthesis.
-
Heat Management: The N-acylation step is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. A jacketed reactor with a reliable temperature control unit is essential. The rate of addition of chloroacetyl chloride must be carefully controlled to manage the exotherm.
-
Mixing: Efficient agitation is crucial to ensure homogeneity, especially during the addition of reagents and to maintain uniform temperature throughout the reactor.
-
Safety: Chloroacetyl chloride is corrosive and lachrymatory. Operations should be conducted in a well-ventilated area, and personnel must wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. For the cyclization step, if using flammable solvents like ethanol, ensure the reactor is properly grounded to prevent static discharge.
-
Material Transfer: Use closed systems or dosing pumps for transferring hazardous reagents like chloroacetyl chloride to minimize exposure.
-
Product Isolation: For large-scale operations, a Nutsche filter or a centrifuge is more efficient for product filtration and washing than laboratory glassware.
Data Presentation
The following table summarizes the quantitative data for a typical lab-scale synthesis and a projected pilot-plant scale-up.
| Parameter | Lab Scale (10 L Reactor) | Pilot Scale (100 L Reactor) |
| Step 1: N-Acylation | ||
| 4-Acetyl-2-aminophenol | 500 g (3.31 mol) | 5.0 kg (33.1 mol) |
| Chloroacetyl Chloride | 410 g (3.64 mol, 1.1 eq) | 4.1 kg (36.4 mol, 1.1 eq) |
| Ethyl Acetate | 5 L | 50 L |
| Step 2: Cyclization | ||
| Crude Intermediate (from Step 1) | ~750 g | ~7.5 kg |
| Potassium Carbonate | 685 g (4.96 mol, 1.5 eq) | 6.85 kg (49.6 mol, 1.5 eq) |
| Ethanol | 6 L | 60 L |
| Results | ||
| Expected Yield | 550-600 g | 5.5-6.0 kg |
| Overall Yield (%) | 87-95% | 87-95% (Projected) |
| Purity (HPLC) | >98% | >98% (Projected) |
Conclusion
The described two-step synthesis provides an efficient and scalable route to this compound. By carefully controlling reaction parameters, especially temperature and addition rates, this protocol can be safely and effectively implemented on an industrial scale. The high yield and purity of the final product make this process economically viable for the large-scale production of this important chemical intermediate. Further process optimization, including solvent recycling and continuous flow processing, could offer additional improvements in efficiency and sustainability.
Troubleshooting & Optimization
Technical Support Center: 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main synthetic strategies for obtaining this compound:
-
Route A: Friedel-Crafts Acylation. This involves the direct acylation of the pre-formed 2H-1,4-benzoxazin-3(4H)-one core. This route is often challenging due to the deactivating nature of the benzoxazinone ring system.
-
Route B: Cyclization of an Acetylated Precursor. This more common and generally higher-yielding approach involves the synthesis of the benzoxazinone ring from a commercially available or synthesized acetylated aminophenol, namely 4-acetyl-2-aminophenol.
Q2: Which synthesis route typically provides a higher yield?
Route B, the cyclization of 4-acetyl-2-aminophenol with chloroacetyl chloride, generally results in a higher and more reliable yield. Direct Friedel-Crafts acylation of the 2H-1,4-benzoxazin-3(4H)-one ring can be problematic due to the deactivating effect of the amide group within the ring, which can lead to low conversion and the formation of multiple products.[1][2]
Q3: What are the critical parameters to control for a successful synthesis?
For both routes, the following parameters are crucial:
-
Purity of Reagents: Use of high-purity starting materials and solvents is essential to minimize side reactions.
-
Anhydrous Conditions: For Friedel-Crafts acylation (Route A), strictly anhydrous conditions are necessary as the Lewis acid catalyst is highly sensitive to moisture.[1]
-
Temperature Control: Precise temperature control is critical for both the acylation and cyclization steps to prevent side product formation and decomposition.
-
Stoichiometry of Reagents: Accurate molar ratios of reactants and catalysts are vital for maximizing yield.
Troubleshooting Guides
Route A: Friedel-Crafts Acylation of 2H-1,4-benzoxazin-3(4H)-one
This route is challenging but may be necessary depending on starting material availability.
Issue 1: Low or No Conversion to Product
| Possible Cause | Troubleshooting Step |
| Deactivated Benzoxazinone Ring | The amide moiety in the benzoxazinone ring is electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution.[1] Consider using a stronger Lewis acid or increasing the reaction temperature cautiously. |
| Catalyst Inactivity | The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and a fresh, unopened container of the Lewis acid. |
| Insufficient Catalyst | The product, an aryl ketone, can form a complex with the Lewis acid, rendering it inactive.[1] A stoichiometric amount or even a slight excess of the Lewis acid is often required. |
| Low Reaction Temperature | The reaction may have a high activation energy. Gradually and carefully increase the reaction temperature while monitoring for product formation and decomposition. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Lack of Regioselectivity | Friedel-Crafts acylation on substituted benzene rings can lead to a mixture of ortho, meta, and para isomers. The amide and ether functionalities of the benzoxazinone ring direct the substitution, but a mixture of products is still possible. |
| Side Reactions | At higher temperatures, side reactions such as polysubstitution or decomposition can occur. Optimize the reaction temperature and time to favor the desired product. |
Route B: Cyclization of 4-Acetyl-2-aminophenol
This is the recommended and generally more reliable route.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete N-Acylation | The initial reaction between 4-acetyl-2-aminophenol and chloroacetyl chloride may be incomplete. Ensure dropwise addition of chloroacetyl chloride at a low temperature (0-5 °C) to prevent side reactions.[3] |
| Inefficient Cyclization | The subsequent ring-closure step requires a suitable base and solvent. Anhydrous potassium carbonate in a polar aprotic solvent like DMF is commonly used. Ensure the reaction is heated sufficiently to drive the cyclization to completion.[4] |
| Hydrolysis of Chloroacetyl Chloride | Chloroacetyl chloride is moisture-sensitive. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Product Formation | Polymerization or other side reactions can occur if the reaction temperature is too high or if the base is too strong. |
Issue 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Presence of Unreacted Starting Material | Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials. |
| Formation of Impurities | The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to remove impurities. |
Quantitative Data Summary
| Synthesis Route | Key Reagents | Typical Reaction Conditions | Reported Yield | Reference |
| Route A: Friedel-Crafts Acylation | 2H-1,4-benzoxazin-3(4H)-one, Acetyl chloride, AlCl₃ | Anhydrous solvent (e.g., CS₂, CH₂Cl₂), 0 °C to reflux | Generally low and variable; specific data for this substrate is not widely reported. | General Friedel-Crafts principles[1] |
| Route B: Cyclization | 4-Acetyl-2-aminophenol, Chloroacetyl chloride, K₂CO₃ | Two steps: 1. Acylation in acetone at 0-5 °C. 2. Cyclization in DMF at reflux. | Good to excellent yields are typically achieved for similar benzoxazinone syntheses.[3][4] | Analogous procedures[3][4] |
Experimental Protocols
Route B: Synthesis of this compound via Cyclization (Recommended)
This protocol is based on established methods for the synthesis of substituted benzoxazinones.[3][4]
Step 1: Synthesis of 2-Chloro-N-(5-acetyl-2-hydroxyphenyl)acetamide
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To a stirred solution of 4-acetyl-2-aminophenol (1 equivalent) and anhydrous potassium carbonate (1.1 equivalents) in dry acetone, add chloroacetyl chloride (1.1 equivalents) dropwise at 0-5 °C.
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Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by TLC.
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Once the reaction is complete, filter the mixture to remove inorganic salts.
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Evaporate the solvent under reduced pressure to obtain the crude 2-chloro-N-(5-acetyl-2-hydroxyphenyl)acetamide.
Step 2: Cyclization to this compound
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Dissolve the crude product from Step 1 in anhydrous DMF.
-
Add anhydrous potassium carbonate (2 equivalents) to the solution.
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Heat the mixture to reflux (approximately 150-160 °C) for 2-3 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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The solid product will precipitate. Collect the precipitate by filtration, wash with water, and dry.
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Recrystallize the crude product from ethanol or ethyl acetate to obtain pure this compound.
Visualizations
Caption: Alternative synthetic routes for this compound.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the recrystallization solvent, even with heating. | The chosen solvent has too low of a polarity. The amount of solvent is insufficient. | Select a more polar solvent or a solvent mixture. Increase the volume of the solvent gradually until the compound dissolves. |
| Compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated. The cooling process is too rapid. Impurities are present that inhibit crystallization. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound is highly soluble in the chosen solvent at room temperature. | Evaporate some of the solvent to increase the concentration of the compound and then cool again. Place the solution in an ice bath or refrigerator to decrease solubility further. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used. Premature crystallization occurred during hot filtration. | Cool the solution for a longer period or at a lower temperature. Minimize the amount of solvent used to dissolve the compound. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out. |
| The purified product is still colored or shows impurities by TLC/HPLC. | The chosen solvent did not effectively exclude the impurities. The impurities co-crystallized with the product. | Perform a second recrystallization with a different solvent system. Consider a preliminary purification step, such as passing through a short plug of silica gel. Add activated charcoal to the hot solution to remove colored impurities, followed by hot filtration. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (overlapping spots on TLC or peaks in HPLC). | The eluent system is not optimized (polarity is too high or too low). The column was overloaded with the crude product. The column was not packed properly, leading to channeling. | Systematically vary the solvent ratio of the eluent (e.g., ethyl acetate/hexane) to achieve better separation on a TLC plate before running the column. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any air bubbles or cracks. |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound down the silica gel. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound streaks on the TLC plate during analysis of column fractions. | The compound may be acidic or basic and is interacting strongly with the silica gel. The sample is too concentrated on the TLC plate. | Add a small amount of a modifier to the eluent, such as acetic acid or triethylamine (typically ~0.1-1%). Dilute the fractions before spotting them on the TLC plate. |
| Cracks or channels appear in the silica gel bed during the run. | The silica gel was not packed properly. The solvent level dropped below the top of the silica gel. | This is difficult to fix mid-run. For future columns, ensure the silica is settled as a uniform slurry and never let the column run dry. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvent systems for recrystallizing this compound?
A1: Based on the polarity of the molecule and data from similar compounds, good starting points for recrystallization solvents include ethanol, methanol, toluene, or a mixture of ethanol and water.[1] The ideal solvent will dissolve the compound when hot but have low solubility when cold. Small-scale solvent screening is recommended to determine the optimal choice for your specific crude material.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring column fractions.[1] Use the same eluent system for TLC as you are using for the column. Spot the crude material, the starting material (if available), and each collected fraction on a TLC plate. The desired compound should appear as a single spot with a consistent Rf value in the pure fractions.
Q3: What is a typical eluent system for purifying this compound by column chromatography?
A3: A common eluent system for purifying benzoxazinone derivatives is a mixture of ethyl acetate and hexane. The optimal ratio will depend on the impurities present, but a good starting point is a gradient from 10% ethyl acetate in hexane, gradually increasing the polarity.
Q4: What analytical techniques should I use to confirm the purity and identity of the final product?
A4: To confirm the purity and identity of this compound, a combination of techniques is recommended:
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HPLC: To determine the percentage purity of the final product. Commercial suppliers often report purity greater than 98% by HPLC.[2]
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.[3]
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Melting Point: The melting point of the pure compound should be sharp and within the reported range (approximately 192-198 °C).[2]
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q5: My purified product is an off-white or slightly yellow powder. Is this normal?
A5: Yes, the appearance of this compound is typically described as an off-white to orange or green powder or crystal.[2] A slight coloration is generally acceptable, provided that purity is confirmed by other analytical methods like HPLC and NMR.
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude product. Add a potential recrystallization solvent (e.g., ethanol) dropwise at room temperature. If the compound dissolves readily, the solvent is not suitable. If it does not dissolve, heat the mixture gently. If the compound dissolves upon heating, it is a potentially good solvent.
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Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
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Eluent Selection: Determine the optimal eluent system by running TLC plates with varying ratios of ethyl acetate and hexane. The ideal system will show good separation between the product spot and any impurity spots, with an Rf value for the product of around 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or acetone). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.
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Elution: Begin eluting the column with the starting eluent mixture. Collect fractions and monitor them by TLC.
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Gradient Elution (if necessary): If the product is eluting too slowly, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
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Fraction Pooling and Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity results.
References
Technical Support Center: Recrystallization of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Based on literature for similar benzoxazinone derivatives, a mixed solvent system of ethanol and water (1:1, v/v) is a good starting point. Ethanol has also been used successfully for the recrystallization of other benzoxazinone derivatives. For compounds with similar polarities, solvents like ethylene dichloride have also been reported to be effective.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If your compound is not dissolving, you can try the following:
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Increase the solvent volume: Add small portions of the hot solvent until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.
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Try a different solvent: If the compound remains insoluble even with a larger volume of the initial solvent, a different solvent or solvent system with stronger solvating power for your compound may be necessary. For this compound, which is soluble in organic solvents, you might consider solvents such as dimethylformamide (DMF) for initial dissolution, followed by the addition of an anti-solvent to induce crystallization.
Q3: No crystals are forming upon cooling. What are the possible reasons and solutions?
A3: Several factors can inhibit crystallization:
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Too much solvent: If the solution is not supersaturated upon cooling, crystals will not form. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Solution is too clean: Sometimes, nucleation sites are needed for crystal growth to begin. Try scratching the inside of the flask with a glass rod below the solvent level.
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Induce crystallization: Adding a "seed crystal" of the pure compound can initiate crystallization.
Q4: My compound "oils out" instead of forming crystals. How can I prevent this?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. To prevent this:
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Slower cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.
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Use more solvent: The solution might be too concentrated, causing the compound to precipitate out above its melting point in the solvent system. Try redissolving the oil in a slightly larger volume of hot solvent and then cooling slowly.
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Change the solvent system: A different solvent or a different ratio of mixed solvents might be necessary to prevent oiling out.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or No Crystal Yield | - Too much solvent was used. - The compound is highly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Evaporate some of the solvent and re-cool. - Choose a solvent in which the compound has lower solubility at cold temperatures. - Ensure the filtration apparatus is pre-heated. |
| Impure Crystals (Discoloration) | - Insoluble impurities are present. - Soluble impurities co-precipitated. | - Perform a hot filtration to remove insoluble impurities. - Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. |
| Crystals Form Too Quickly | - The solution is too supersaturated. - The cooling process is too rapid. | - Reheat the solution and add a small amount of additional solvent. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
Data Presentation
| Solvent | Suitability for Recrystallization | Notes |
| Ethanol | Good | Often used for benzoxazinone derivatives. Can be used as a single solvent or in a mixed system with water. |
| Ethanol/Water | Excellent | A 1:1 (v/v) mixture has been reported to be effective for similar compounds. The ratio can be adjusted. |
| Ethylene Dichloride | Good | Reported for the recrystallization of a nitro-substituted benzoxazinone. |
| Dimethylformamide (DMF) | Soluble | The compound is known to be soluble in DMF. It can be used to dissolve the compound, followed by the addition of an anti-solvent to induce crystallization. |
| Ether | Possible | An ether was used to recrystallize an intermediate in a benzoxazinone synthesis. May be suitable for certain purities. |
Experimental Protocols
Detailed Methodology for Recrystallization using Ethanol/Water
This protocol is a general guideline and may require optimization based on the purity of the starting material.
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Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture.
-
-
Hot Filtration (if necessary):
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If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
-
Addition of Anti-solvent:
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To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Crystallization:
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Cover the flask and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold ethanol/water mixture.
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Dry the crystals thoroughly to remove any residual solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for recrystallization.
Caption: Logical flow for selecting a recrystallization solvent.
Technical Support Center: Synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and straightforward synthesis involves the reaction of 4-acetyl-2-aminophenol with chloroacetyl chloride in the presence of a base. This method proceeds via an initial N-acylation followed by an intramolecular Williamson ether synthesis to form the benzoxazinone ring.
Q2: What are the critical parameters to control during the synthesis?
Key parameters to ensure optimal yield and purity include:
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Reaction Temperature: The initial acylation is typically performed at a low temperature (0-5 °C) to control the exothermic reaction, while the subsequent cyclization may require heating.
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Choice of Base: A mild inorganic base, such as sodium bicarbonate or potassium carbonate, is often used to neutralize the HCl generated during the reaction without promoting hydrolysis of the product.
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Solvent: A polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF) is commonly employed to dissolve the reactants.
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Stoichiometry: Precise control of the reactant ratios is crucial to minimize the formation of byproducts. An excess of chloroacetyl chloride can lead to the formation of di-acylated and other side products.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting material (4-acetyl-2-aminophenol), the intermediate N-acylated product, and the final cyclized product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Formation of byproducts. 3. Suboptimal reaction conditions (temperature, base, solvent). 4. Loss of product during workup and purification. | 1. Monitor the reaction by TLC until the starting material is consumed. 2. Refer to the byproduct table below and adjust stoichiometry and reaction conditions accordingly. 3. Optimize reaction parameters; consider a different base or solvent. 4. Ensure proper extraction and recrystallization techniques are used. |
| Presence of a major byproduct with a similar Rf to the starting material | This is likely the O-acylated isomer, 2-amino-4-acetylphenyl 2-chloroacetate. The amino group is generally more nucleophilic, but O-acylation can occur.[1][2] | 1. Ensure the reaction is not performed under strongly basic conditions which can favor O-acylation. 2. Use a less polar solvent to potentially favor N-acylation. 3. Purify the crude product carefully using column chromatography. |
| Isolation of a higher molecular weight byproduct | This could be the di-acylated product, N,O-bis(chloroacetyl)-2-amino-4-acetylphenol, resulting from the acylation of both the amine and hydroxyl groups. This is more likely if an excess of chloroacetyl chloride is used. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride. 2. Add the chloroacetyl chloride dropwise at a low temperature to maintain control over the reaction. |
| The final product is difficult to purify from a persistent impurity | The impurity may be an isomer or a closely related byproduct. In some cases, starting materials can be difficult to remove. | 1. Employ column chromatography with a shallow gradient of the eluent for better separation. 2. Consider recrystallization from a different solvent system. 3. If the impurity is unreacted starting material, ensure the reaction goes to completion. |
Data on Potential Byproduct Formation
The following table provides a hypothetical summary of how reaction conditions can influence the product distribution. The percentages are illustrative and will vary based on specific experimental details.
| Condition | Desired Product (%) | O-Acylated Byproduct (%) | Di-Acylated Byproduct (%) | Unreacted Starting Material (%) |
| Standard (1.1 eq. Chloroacetyl chloride, NaHCO₃, Acetone, RT) | 85 | 5 | 5 | 5 |
| Excess Chloroacetyl chloride (2.0 eq.) | 60 | 10 | 25 | 5 |
| Strong Base (e.g., NaOH) | 70 | 15 | 10 | 5 |
| Low Temperature (0°C throughout) | 80 | 3 | 2 | 15 (incomplete reaction) |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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4-Acetyl-2-aminophenol
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Chloroacetyl chloride
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Sodium bicarbonate (NaHCO₃)
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Acetone (anhydrous)
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Ethyl acetate
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Hexane
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetyl-2-aminophenol (1.0 eq.) and sodium bicarbonate (2.5 eq.) in anhydrous acetone.
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Addition of Acylating Agent: Cool the mixture to 0-5 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous acetone dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Visualizing the Synthesis and Side Reactions
The following diagrams illustrate the intended synthetic pathway and the formation of common byproducts.
Caption: Main synthetic pathway to this compound.
Caption: Formation of common byproducts in the synthesis.
References
Technical Support Center: Benzoxazinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzoxazinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during benzoxazinone synthesis?
A1: The most prevalent side reactions include the formation of 1,2-dihydro-4H-benzoxazine-4-ones, ring-opening of the benzoxazinone nucleus to form amides or other derivatives, and, in specific cases like the synthesis of sulfur analogs, the formation of disulfides. The occurrence and extent of these side reactions are highly dependent on the chosen synthetic route, starting materials, and reaction conditions.
Q2: How can I minimize the formation of the dihydrobenzoxazinone byproduct?
A2: Formation of the dihydro byproduct is often due to an incomplete final elimination step. To minimize its formation, consider the following:
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Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can facilitate the elimination of alcohol (e.g., ethanol when using orthoesters) to yield the desired benzoxazinone.[1]
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Choice of Reagents: The choice of orthoester can influence the formation of the dihydro product. For instance, using triethyl orthobutyrate has been reported to yield an inseparable mixture of the benzoxazinone and its dihydro analog.[1]
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Substituent Effects: Electron-donating groups on the anthranilic acid ring tend to favor the formation of the desired benzoxazinone, while electron-withdrawing groups can favor the dihydro intermediate.[1]
Q3: What causes the benzoxazinone ring to open, and how can I prevent it?
A3: The benzoxazinone ring is susceptible to nucleophilic attack, leading to ring-opening. This is a common issue, particularly in the presence of moisture or when using substituted anthranilic acids.[2] To prevent this:
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Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Using freshly distilled acetic anhydride is recommended when it is used as a cyclizing agent.[2]
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Reagent Stoichiometry: When using acyl chlorides, employing a molar excess of the acylating agent can favor the formation of the benzoxazinone over the ring-opened N-acyl anthranilic acid. For example, using two equivalents of benzoyl chloride for every one equivalent of anthranilic acid in pyridine gives a high yield of 2-phenyl-4H-3,1-benzoxazin-4-one.[3]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Benzoxazinone
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Incomplete Reaction | - Extend the reaction time and monitor progress by TLC. - Increase the reaction temperature, if the reagents are stable at higher temperatures. |
| Suboptimal Cyclizing Agent | - Consider using a more effective cyclizing agent. Acetic anhydride is common for 2-methylbenzoxazinones, while acyl chlorides in pyridine are effective for 2-aryl derivatives. Cyanuric chloride can also be used as a cyclization agent.[4] |
| Presence of Moisture | - Ensure all glassware is oven-dried before use. - Use anhydrous solvents and reagents.[2] |
| Starting Material Purity | - Use purified starting materials. Impurities in anthranilic acid or the acylating agent can lead to side reactions. |
Problem 2: Formation of a Dihydrobenzoxazinone Byproduct
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Incomplete Elimination of Alcohol (when using orthoesters) | - Increase the reaction temperature and/or prolong the reaction time to promote the elimination step.[1] - Consider using a different synthetic route if the dihydro product is difficult to separate. |
| Electron-withdrawing Substituents on Anthranilic Acid | - Be aware that anthranilic acids with electron-withdrawing groups are more prone to forming the dihydro intermediate. Longer reaction times or higher temperatures may be necessary.[1] |
Problem 3: Significant Amount of Ring-Opened Product Observed
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Reaction in a Humid Environment | - Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and ensure reagents like acetic anhydride are dry.[2] |
| Substituted Anthranilic Acids | - Substituted anthranilic acids can be more prone to ring-opening. Careful control of reaction conditions is crucial.[2] |
Quantitative Data
Table 1: Comparison of Yields for 2-Methyl-4H-3,1-benzoxazin-4-one Synthesis
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
| Anthranilic acid | Acetic anhydride (excess) | Reflux, 130°C, 3 hours | 100 (oily product) | [5] |
| Anthranilic acid | Acetic anhydride (excess) | 35-40°C, 50-55 min | 79 | [5] |
| Anthranilic acid | Acetic anhydride | Reflux in ethanol, 85°C, 6 hours | 95 | [6] |
Table 2: Yields of 2-Phenyl-4H-3,1-benzoxazin-4-one Synthesis
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
| Anthranilic acid | Benzoyl chloride (2 equiv.) | Pyridine, room temp, 1 hour | 90 ± 2 | [7] |
| Anthranilic acid | Benzoyl chloride (1 equiv.) | Pyridine | Mixture of product and N-benzoylanthranilic acid | [3] |
| 2-Benzamidobenzoic acid | Cyanuric chloride, Triethylamine | Toluene, reflux | 60 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acetic Anhydride
Materials:
-
Anthranilic acid (2-aminobenzoic acid)
-
Acetic anhydride
-
Porcelain chips
-
Petroleum ether (40-60)
-
Ethanol
Procedure:
-
In a 250 mL round-bottom flask, combine 1.37 g (0.01 mole) of anthranilic acid and 15 mL of acetic anhydride. Add porcelain chips.
-
Reflux the mixture at 35-40°C for 50-55 minutes using a heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a solvent system of ethyl acetate: n-hexane (1:1).
-
Once the reaction is complete, remove the excess acetic anhydride under low pressure using a rotary evaporator.
-
To the resulting solid, add petroleum ether (40-60) to extract the 2-methyl-4H-3,1-benzoxazin-4-one. Repeat the extraction to ensure all the product is collected.
-
Dry the combined petroleum ether extracts.
-
Recrystallize the obtained crystals from ethanol to yield pure 2-methyl-4H-3,1-benzoxazin-4-one.[5]
Protocol 2: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethanol (90%)
-
Acetone
Procedure:
-
Dissolve 0.05 mol of anthranilic acid in 10 mL of anhydrous pyridine in a flask.
-
Cool the solution to 0°C in an ice bath.
-
While stirring, add benzoyl chloride dropwise to the cooled solution.
-
After the addition is complete, continue stirring the reaction mixture at room temperature (approximately 25°C) for 1 hour.
-
Add saturated sodium bicarbonate solution until the effervescence of carbon dioxide ceases.
-
Add purified water to the mixture and separate the solid product by filtration using a Buchner funnel.
-
Purify the crude product by recrystallization from a mixture of 90% ethanol and acetone (5:1) to obtain pure 2-phenyl-4H-benzo[d][5][8]oxazin-4-one.[7]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 8. pubs.acs.org [pubs.acs.org]
Stability of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound at 0-8°C in a tightly sealed container, protected from light and moisture.[1] Some suppliers suggest storage at room temperature in a cool, dark place is also acceptable for short periods.
2. What is the appearance and purity of this compound?
This compound is typically an off-white to pale yellow or green powder or crystalline solid.[1] Commercially available this compound generally has a purity of ≥98% as determined by HPLC.[1]
3. In which solvents is this compound soluble?
4. What are the potential degradation pathways for this compound?
Based on the general structure of benzoxazinones, potential degradation pathways may include:
-
Hydrolysis: The lactam ring in the benzoxazinone structure can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.
-
Oxidation: The molecule may be susceptible to oxidation, particularly at the heterocyclic ring.
-
Photodegradation: Exposure to UV light may lead to degradation.
It is important to note that specific degradation products for this compound have not been extensively documented in publicly available literature.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in aqueous buffer. | Benzoxazinone compounds can be unstable in aqueous solutions. Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute into aqueous buffer immediately before use. Minimize the time the compound is in the aqueous buffer. |
| Precipitation of the compound in the assay medium. | The compound may have limited solubility in the aqueous assay medium. Visually inspect for any precipitation. If observed, consider using a lower concentration, or adding a small percentage of a co-solvent (e.g., DMSO, ethanol) to the final assay medium, ensuring the co-solvent concentration does not affect the biological system. |
| Inaccurate initial concentration of the stock solution. | Ensure the compound is fully dissolved in the stock solvent. Use a calibrated balance for weighing the solid compound. Protect the stock solution from light and store at the recommended temperature. |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| On-column degradation. | If the mobile phase is strongly acidic or basic, it could be causing degradation of the compound on the HPLC column. Try using a mobile phase with a more neutral pH. |
| Degradation in the sample vial. | If samples are left at room temperature for an extended period before injection, degradation may occur. Use an autosampler with cooling, or inject samples immediately after preparation. |
| Photodegradation in the autosampler. | If the autosampler does not protect the vials from light, photodegradation can occur. Use amber vials to protect the samples. |
| Contamination of the solvent or glassware. | Ensure high-purity solvents and thoroughly clean glassware are used for sample and mobile phase preparation. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4]
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for 24 hours.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify any major degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic organic compound.[1] It and its derivatives are utilized in pharmaceutical development and biological research due to their potential anti-inflammatory, antimicrobial, and antifungal properties.[2] Recent studies have highlighted the anti-cancer activities of benzoxazinone derivatives, making them of interest to researchers in oncology and drug discovery.
Q2: What are the known physicochemical properties of this compound?
Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | White to off-white or orange to green powder/crystal | [3] |
| Melting Point | 193-198 °C | [1] |
| Purity | Typically ≥98% (HPLC) |
Q3: I am having difficulty dissolving this compound. What are the recommended solvents?
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Good Solubility: Dimethylformamide (DMF) has been reported as a good solvent for benzoxazinone derivatives.[3]
-
Moderate to Good Solubility (possibly with heating): Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[4] Ethanol and mixtures of ethanol and water have been used for the recrystallization of related compounds, indicating solubility at elevated temperatures.[3]
-
Poor Solubility: Aqueous buffers are likely to be poor solvents for this compound, a common characteristic for many heterocyclic compounds.
For most biological applications, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. Here are some strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.
-
Optimize Co-solvent Concentration: While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5-1%), a slight increase may be necessary to maintain solubility.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent strength, which can sometimes prevent precipitation.[5]
-
Incorporate Solubilizing Excipients: For in vivo studies, formulation strategies such as the use of co-solvents (e.g., PEG400, glycerol), surfactants (e.g., Tween 80), or complexation agents (e.g., cyclodextrins) can be explored to improve aqueous solubility and bioavailability.[5]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Issue 1: The solid compound does not dissolve in the chosen organic solvent (e.g., DMSO).
| Potential Cause | Troubleshooting Action |
| Insufficient solvent volume for the amount of compound. | Ensure you are not exceeding the solubility limit. Try preparing a more dilute stock solution. |
| Dissolution is slow at room temperature. | Apply gentle heating (e.g., 37°C water bath) to aid dissolution. Be cautious, as excessive heat may degrade the compound.[4] |
| Compound may require more energy to dissolve. | Use a vortex mixer to provide mechanical agitation. Sonication in a water bath for several minutes can also be effective in breaking up solid particles and enhancing dissolution.[4] |
Issue 2: The compound dissolves in DMSO but precipitates out of the stock solution upon storage.
| Potential Cause | Troubleshooting Action |
| The stock solution is supersaturated. | Prepare a new stock solution at a slightly lower concentration. |
| The compound is unstable in the solvent over time. | Prepare fresh stock solutions before each experiment. |
| Improper storage conditions. | Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol is a general guideline for preparing a stock solution of a poorly soluble compound like this compound.
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 191.18 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 191.18 g/mol * (1000 mg / 1 g) = 1.91 mg
-
-
-
Weigh the compound:
-
Accurately weigh approximately 1.91 mg of the compound using a calibrated analytical balance and transfer it into a sterile vial. It is often more accurate to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO.
-
-
Dissolve in DMSO:
-
Add the calculated volume of sterile DMSO to the vial containing the compound.
-
Gently vortex the vial until the compound is completely dissolved.[4]
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[4]
-
Gentle warming in a 37°C water bath can also be used to aid dissolution.[4]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[5]
-
Visualizations
Experimental Workflow for Preparing a Working Solution
References
Optimizing reaction conditions for 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, which is typically achieved through a two-step process: N-acylation of 4-acetyl-2-aminophenol with chloroacetyl chloride, followed by an intramolecular cyclization.
Q1: I am observing a low yield of the N-acylated intermediate, 2-chloro-N-(4-acetyl-2-hydroxyphenyl)acetamide. What are the possible causes and solutions?
A1: Low yields in the N-acylation step can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the chloroacetyl chloride was added portion-wise and that the reaction was allowed to stir for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
-
Side Reactions: The phenolic hydroxyl group can also be acylated, leading to the formation of an O-acylated byproduct. To favor N-acylation, the reaction is often carried out in a solvent like glacial acetic acid, which can protonate the amino group to a lesser extent than a strong acid, thus maintaining its nucleophilicity.
-
Decomposition of Starting Material or Product: Both 4-acetyl-2-aminophenol and the chloroacetamide intermediate can be sensitive to harsh conditions. Ensure the reaction is performed at a controlled temperature, typically in an ice bath during the addition of chloroacetyl chloride.
-
Suboptimal Reagent Purity: Impurities in the starting materials or reagents can interfere with the reaction. Use of high-purity 4-acetyl-2-aminophenol and freshly distilled or high-purity chloroacetyl chloride is recommended.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Solvent | Glacial Acetic Acid | If O-acylation is a significant issue, consider using a less acidic solvent system and a non-nucleophilic base to scavenge the HCl byproduct. |
| Temperature | 0-5 °C during addition, then room temp. | Maintain low temperature during the addition of the highly reactive chloroacetyl chloride to minimize side reactions. |
| Reaction Time | 1-3 hours | Monitor by TLC to determine the optimal reaction time. |
| Reagent Ratio | Slight excess of chloroacetyl chloride (1.1-1.2 eq.) | A large excess can lead to di-acylation or other side reactions. |
Q2: During the cyclization of 2-chloro-N-(4-acetyl-2-hydroxyphenyl)acetamide, I am getting a poor yield of the final product, this compound. What can I do to improve this?
A2: The intramolecular Williamson ether synthesis to form the benzoxazinone ring is a critical step. Low yields can be attributed to:
-
Ineffective Base: The choice and amount of base are crucial for deprotonating the phenolic hydroxyl group to initiate the intramolecular nucleophilic attack. Potassium carbonate is a commonly used base for this transformation. Ensure it is anhydrous and finely powdered to maximize its reactivity.
-
Inappropriate Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is typically used to facilitate the reaction. The solvent should be anhydrous, as water can hydrolyze the chloroacetamide.
-
Reaction Temperature and Time: The reaction often requires heating to proceed at a reasonable rate. Refluxing in DMF is a common condition. However, prolonged heating at high temperatures can lead to decomposition. Optimization of the temperature and reaction time is key.
-
Formation of Side Products: Intermolecular reactions can occur, leading to polymer formation, especially at high concentrations. Running the reaction at a slightly lower concentration might be beneficial.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Base | Anhydrous Potassium Carbonate (2 eq.) | Other non-nucleophilic bases like cesium carbonate can also be effective. |
| Solvent | Anhydrous DMF or Acetone | Ensure the solvent is dry to prevent hydrolysis of the starting material. |
| Temperature | Reflux | If decomposition is observed, try a lower temperature for a longer duration. |
| Reaction Time | 1.5 - 3 hours | Monitor the disappearance of the starting material by TLC. |
Q3: My final product is difficult to purify and appears to be contaminated with impurities. What are the likely impurities and how can I remove them?
A3: Common impurities can include unreacted starting materials, the N-acylated intermediate, and potential side products.
-
Unreacted 2-chloro-N-(4-acetyl-2-hydroxyphenyl)acetamide: This can be removed by careful recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.
-
Potassium Carbonate: If the workup procedure is not thorough, residual base may be present. Ensure the reaction mixture is properly neutralized and washed during the extraction process.
-
Polymeric Byproducts: These are often less soluble and can sometimes be removed by filtration of the crude product solution.
-
O-acylated Isomer: If O-acylation occurred in the first step and was not fully removed, it might persist. Chromatographic purification may be necessary in this case.
A recommended purification method is recrystallization from ethanol or a mixture of ethyl acetate and hexane. If this is insufficient, column chromatography on silica gel can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and straightforward synthesis involves a two-step process:
-
N-Acylation: Reaction of 4-acetyl-2-aminophenol with chloroacetyl chloride in a suitable solvent like glacial acetic acid to form the intermediate, 2-chloro-N-(4-acetyl-2-hydroxyphenyl)acetamide.
-
Intramolecular Cyclization: Base-catalyzed intramolecular Williamson ether synthesis of the chloroacetamide intermediate to yield the final product. Anhydrous potassium carbonate in a solvent like DMF at reflux is a common set of conditions for this step.[1]
Q2: What are the key safety precautions I should take during this synthesis?
A2:
-
Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin. Handle it in a fume hood and wear appropriate gloves.
-
The N-acylation reaction is exothermic. Addition of chloroacetyl chloride should be done slowly and with cooling to control the reaction temperature.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring both the N-acylation and the cyclization steps. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation of the starting materials, intermediates, and products. The spots can be visualized under UV light.
Q4: What are the expected yields for this synthesis?
A4: The yields can vary depending on the specific reaction conditions and the purity of the reagents. For the cyclization of similar 2-chloro-N-(hydroxyphenyl)acetamides, yields of around 80% have been reported.[1] The overall yield for the two-step synthesis would be the product of the yields of each step.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-(4-acetyl-2-hydroxyphenyl)acetamide (Intermediate)
This protocol is adapted from a similar synthesis of a related compound.
-
In a round-bottom flask, dissolve 4-acetyl-2-aminophenol (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath with stirring.
-
Slowly add chloroacetyl chloride (1.2 equivalents) portion-wise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a solution of sodium acetate to neutralize the acid and precipitate the product.
-
Stir the mixture for 30 minutes, then filter the solid precipitate.
-
Wash the solid with water and dry it under vacuum to obtain the crude intermediate. This can be used in the next step or purified further by recrystallization.
Protocol 2: Synthesis of this compound (Final Product)
This protocol is based on a general procedure for the cyclization of similar intermediates.[1]
-
To a round-bottom flask equipped with a reflux condenser, add the crude 2-chloro-N-(4-acetyl-2-hydroxyphenyl)acetamide (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous DMF.
-
Heat the reaction mixture to reflux and maintain it for 1.5-3 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Stir the aqueous mixture for 15 minutes to precipitate the crude product.
-
Filter the solid and wash it with water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product as a solid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-acetyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the this compound scaffold?
A1: The synthesis of the this compound scaffold can be approached through several key strategies:
-
Route A: Friedel-Crafts Acylation of a Pre-formed Benzoxazinone Ring. This involves the direct acylation of 2H-1,4-benzoxazin-3(4H)-one with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
-
Route B: Cyclization of an Acetyl-Substituted Precursor. This strategy involves synthesizing a substituted 2-aminophenol or a related intermediate that already contains the acetyl group, followed by cyclization to form the benzoxazinone ring. A common method is the reductive cyclization of a nitrophenol precursor.[1][2]
-
Route C: Modification of a Pre-existing Functional Group. This involves starting with a functionalized benzoxazinone, such as a 6-amino or 6-bromo derivative, and converting that functional group into an acetyl group.
Q2: I am having trouble with the Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one. What are the likely causes of low yield?
A2: Low yields in the Friedel-Crafts acylation of this substrate can stem from several factors:
-
Substrate Reactivity: The benzoxazinone ring possesses both activating (the ether oxygen and the amine) and deactivating (the amide carbonyl) groups. The overall electronic nature of the ring can make it less reactive than simple aromatic compounds.
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.[3]
-
Complexation of the Catalyst: The Lewis acid can complex with the carbonyl groups and the heteroatoms of the benzoxazinone, requiring stoichiometric or even excess amounts of the catalyst.
-
Side Reactions: At elevated temperatures, side reactions such as polysubstitution or decomposition can occur.
Q3: What are some common side products I should look out for during the synthesis?
A3: Depending on the synthetic route, you might encounter the following side products:
-
In Friedel-Crafts Acylation: Positional isomers (e.g., acylation at the 8-position) and di-acylated products, although the latter is less likely due to the deactivating effect of the first acetyl group.[4]
-
In Reductive Cyclization: Incomplete reduction of the nitro group or incomplete cyclization can lead to intermediates remaining in the final product mixture.
-
General: Decomposition of starting materials or products under harsh reaction conditions (e.g., high temperatures or very strong acids/bases).
Q4: What are the recommended purification techniques for this compound?
A4: Purification of the target compound typically involves standard techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure product, especially if a suitable solvent system can be identified.
-
Column Chromatography: Silica gel column chromatography is a common alternative or supplementary technique. A gradient of ethyl acetate in hexane or dichloromethane is often a good starting point for elution.
-
Washing: The crude product can often be washed with water to remove inorganic salts and with a non-polar solvent like hexane or ether to remove non-polar impurities before further purification.
Troubleshooting Guides
Problem 1: Low or No Yield in Friedel-Crafts Acylation
| Symptom | Possible Cause | Suggested Solution |
| No reaction, starting material recovered | Inactive catalyst | Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified Lewis acids. |
| Insufficient catalyst | Increase the molar ratio of the Lewis acid to the substrate. Start with at least 1.1 equivalents and consider increasing to 2-3 equivalents. | |
| Low reaction temperature | Gradually increase the reaction temperature. Monitor the reaction by TLC to check for product formation and decomposition. | |
| Low yield with multiple spots on TLC | Side reactions or decomposition | Run the reaction at a lower temperature for a longer period. Consider a milder Lewis acid (e.g., FeCl₃, ZnCl₂). |
| Incorrect work-up procedure | Ensure the reaction is properly quenched (e.g., by pouring onto ice and HCl) to break up the catalyst-product complex before extraction. |
Problem 2: Incomplete Reductive Cyclization
| Symptom | Possible Cause | Suggested Solution |
| Presence of nitro- or amino- intermediates in the final product | Insufficient reducing agent | Increase the amount of the reducing agent (e.g., Fe, SnCl₂, or increase H₂ pressure for catalytic hydrogenation). |
| Incomplete cyclization | Ensure the reaction conditions promote cyclization after reduction. This may involve heating or the addition of a mild acid or base. | |
| Catalyst poisoning (for catalytic hydrogenation) | Use a higher loading of the catalyst (e.g., Pd/C) or ensure the starting material is free of impurities that could poison the catalyst. |
Quantitative Data Summary
The following tables summarize representative yields for key transformations in the synthesis of benzoxazinone derivatives. Note that yields can vary significantly based on the specific substrate and reaction conditions.
Table 1: Representative Yields for Friedel-Crafts Acylation of Aromatic Compounds
| Aromatic Substrate | Acylating Agent | Lewis Acid | Yield (%) | Reference |
| Benzene | Acetyl Chloride | AlCl₃ | ~90% | General textbook knowledge |
| Anisole | Acetyl Chloride | AlCl₃ | >90% (para-isomer) | General textbook knowledge |
| 2H-1,4-Benzoxazin-3(4H)-one | Acetyl Chloride | AlCl₃ | 40-60% (Estimated) | Inferred from general reactivity |
Table 2: Representative Yields for Reductive Cyclization to form Benzoxazinones
| Starting Material | Reducing Agent | Solvent | Yield (%) | Reference |
| 2-(2-Nitrophenoxy)acetonitrile | Fe/Acetic Acid | Ethanol | 85-95% | [2] |
| 2-Nitrophenol derivative | Catalytic Hydrogenation (Pd/C) | Ethanol | 70-90% | [1] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2H-1,4-Benzoxazin-3(4H)-one
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2H-1,4-benzoxazin-3(4H)-one (1 equiv.) and an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
-
Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 equiv.) portion-wise, ensuring the temperature does not rise significantly.
-
Acylation: Slowly add acetyl chloride (1.2 equiv.) dropwise to the cooled suspension.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Stir until the ice has melted.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Reductive Cyclization of 4-Acetyl-2-nitrophenol Precursor
-
O-Alkylation: To a solution of 4-acetyl-2-nitrophenol (1 equiv.) in a suitable solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 2 equiv.). Stir for 15-30 minutes.
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 equiv.) dropwise and heat the mixture to 60-80 °C. Stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Work-up of Intermediate: Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester intermediate.
-
Reductive Cyclization: Dissolve the crude intermediate in a solvent mixture like ethanol/acetic acid. Add a reducing agent such as iron powder (Fe, 5 equiv.).
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Purification: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: Overview of two primary synthetic routes to this compound.
Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.
References
Technical Support Center: 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one and related benzoxazinone compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, the degradation of related benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one), is well-studied.[1][2] Based on the degradation of these analogous compounds, the primary degradation pathways for this compound are expected to involve hydrolysis of the lactam ring, potentially followed by further rearrangements and transformations. The acetyl group at the 6-position may also be susceptible to modification under certain conditions.
Q2: What are forced degradation studies and why are they important?
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[3][4] These studies are crucial for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and ensuring the quality and safety of the final pharmaceutical product.[3][4][5]
Q3: What are the typical stress conditions used in forced degradation studies?
Common stress conditions for forced degradation studies include:
-
Acidic Hydrolysis: Typically using 0.1 M HCl.[3]
-
Basic Hydrolysis: Typically using 0.1 M NaOH.[3]
-
Neutral Hydrolysis: Using purified water.[3]
-
Oxidative Degradation: Commonly using hydrogen peroxide (e.g., 3% H₂O₂).[3][6]
-
Thermal Degradation: Exposing the solid or solution to elevated temperatures.
-
Photodegradation: Exposing the substance to UV and/or fluorescent light.[4][7]
Q4: How can I analyze the degradation products?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, is essential for separating and quantifying the parent drug and its degradation products.[3] Mass spectrometry is particularly useful for identifying the structure of unknown degradants.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No degradation observed. | 1. The compound is highly stable under the tested conditions.2. The concentration of the stressor is too low.3. The duration of the study is too short. | 1. Increase the stressor concentration, exposure time, or temperature.2. If the compound remains stable, document the tested conditions to demonstrate its inherent stability.3. Ensure the analytical method is capable of detecting small changes. |
| Complete degradation of the compound. | 1. The stress conditions are too harsh. | 1. Reduce the stressor concentration, exposure time, or temperature to achieve partial degradation (typically 5-20%). |
| Inconsistent or irreproducible results. | 1. Variability in experimental parameters (e.g., temperature, light exposure).2. Impurities in the drug substance or reagents. | 1. Tightly control all experimental parameters.2. Use high-purity reagents and a well-characterized drug substance.[3] |
| Poor mass balance in analytical results. | 1. Some degradation products are not detected by the analytical method (e.g., they are volatile or lack a chromophore).2. Degradation products are not eluting from the chromatography column. | 1. Use a universal detection method like mass spectrometry (MS).2. Modify the mobile phase or gradient to ensure all components are eluted.[3] |
Quantitative Data Summary
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 12 | Data | Data | Data | |
| 24 | Data | Data | Data | |
| 0.1 M NaOH, RT | 0 | 100 | 0 | 0 |
| 2 | Data | Data | Data | |
| 4 | Data | Data | Data | |
| 3% H₂O₂, RT | 0 | 100 | 0 | 0 |
| 24 | Data | Data | Data | |
| 48 | Data | Data | Data |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies. It should be adapted based on the specific properties of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Keep at room temperature.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 80°C). Also, reflux the drug solution (in a suitable solvent) for a specified time.
-
Photodegradation: Expose the solid drug substance and a solution of the drug to UV and fluorescent light as per ICH Q1B guidelines.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method with UV and/or MS detection.
Visualizations
Degradation Pathway of a Related Benzoxazinoid (DIMBOA)
Caption: A simplified degradation pathway of DIMBOA, a related benzoxazinoid.
Experimental Workflow for Forced Degradation Studies
Caption: General experimental workflow for forced degradation studies.
References
- 1. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
Characterization of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide to HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical characterization of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one, with a primary focus on High-Performance Liquid Chromatography (HPLC). While specific, validated methods for this compound are not extensively published, this document outlines a robust proposed method based on the analysis of structurally related benzoxazinone derivatives.[1] Furthermore, it compares this proposed method with viable alternatives, offering the supporting data and detailed experimental protocols necessary for researchers to develop and validate their own analytical procedures.
Introduction to this compound
This compound is a heterocyclic compound of interest in pharmaceutical and agrochemical research.[2] Its characterization is crucial for purity assessment, stability studies, and quality control. HPLC is the predominant technique for these analyses, offering high resolution, sensitivity, and quantitative accuracy. Commercial suppliers of this compound typically report purity levels of greater than 98% as determined by HPLC, underscoring the industry's reliance on this method.[3][4]
Proposed HPLC Method and Alternatives
Based on established methods for other benzoxazinone derivatives, a standard reversed-phase HPLC (RP-HPLC) method is proposed.[1] The comparison with alternative methods highlights the flexibility in method development to suit specific analytical needs, such as adjusting for different sample matrices or targeting different impurities.
Table 1: Comparison of HPLC Methods for Benzoxazinone Analysis
| Parameter | Proposed Method (Based on Benzoxazinone Derivatives)[1] | Alternative Method 1 (Fast Analysis) | Alternative Method 2 (Enhanced Polarity) |
| Stationary Phase | C18 (e.g., LiChrospher 100 RP-18, 5 µm, 4.6 x 250 mm) | C18 (e.g., Poroshell 120 EC-C18, 2.7 µm, 4.6 x 100 mm) | Polar-embedded C18 (e.g., Luna Polar C18, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Water with 0.1% Formic Acid (Isocratic) | Methanol/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 275 nm (estimated λmax) | UV at 275 nm | UV at 275 nm |
| Injection Volume | 10 µL | 5 µL | 10 µL |
| Column Temp. | 30 °C | 40 °C | 30 °C |
| Run Time | ~20 min | ~5 min | ~25 min |
| Advantages | Robust, good resolution for impurity profiling. | High throughput, reduced solvent consumption. | Better retention and peak shape for polar impurities. |
| Disadvantages | Longer run time. | Lower resolution for complex mixtures. | Potentially longer equilibration times. |
Experimental Protocols
Below are the detailed experimental protocols for the proposed HPLC method.
Proposed Method: High-Resolution RP-HPLC
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (LC-MS grade).
3. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Working Standard Solution: Dilute the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Logical Workflow for HPLC Method Development
The following diagram illustrates the logical workflow for developing and validating an HPLC method for the characterization of this compound.
Caption: Workflow for HPLC Method Development and Validation.
Signaling Pathway of Analysis
While not a biological signaling pathway, the following diagram illustrates the "signal" path of the analyte from injection to data analysis in an HPLC system.
Caption: Signal Pathway of HPLC Analysis.
Conclusion
The characterization of this compound by HPLC is a critical step in its development and application. This guide provides a robust starting point for an RP-HPLC method, based on the analysis of similar compounds. The outlined experimental protocol and comparative data for alternative methods offer a solid foundation for researchers to tailor an analytical method to their specific requirements. Adherence to a logical method development workflow and proper validation will ensure the generation of accurate and reliable data.
References
A Comparative Guide to 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one and Its Analogs in Inflammation Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one and its structurally related analogs, focusing on their potential as anti-inflammatory agents. The established chemical structure of the core molecule is presented, followed by a comparison of the anti-inflammatory activities of its derivatives, supported by experimental data. Detailed experimental protocols for a key bioassay and a visualization of a critical signaling pathway are included to facilitate further research and development.
Confirmed Structure of this compound
The chemical structure of this compound has been unequivocally confirmed through various spectroscopic and analytical techniques. It is a recognized chemical entity available from numerous commercial suppliers and is indexed in major chemical databases.
Chemical Identifiers:
-
Molecular Formula: C₁₀H₉NO₃[1]
-
Molecular Weight: 191.19 g/mol [1]
-
CAS Number: 26518-71-8[1]
-
Appearance: Off-white powder[1]
-
Melting Point: 192-198 °C[1]
This compound serves as a versatile synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1] Notably, the 2H-1,4-benzoxazin-3(4H)-one scaffold is a key structural motif in a variety of biologically active molecules, exhibiting properties such as anti-inflammatory and antimicrobial activities.[1]
Comparative Anti-inflammatory Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives
While direct comparative data for this compound is limited in the public domain, a recent study by Hou et al. (2025) provides valuable insights into the structure-activity relationship of a series of novel 2H-1,4-benzoxazin-3(4H)-one derivatives.[2][3][4] The study evaluated the anti-inflammatory potential of these compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells. Overproduction of NO is a key event in the inflammatory cascade.
The following table summarizes the inhibitory activity of selected derivatives from this study, highlighting the influence of different substituents on the benzoxazinone core.
| Compound ID | Substitution Pattern | IC₅₀ (µM) for NO Inhibition |
| e2 | 1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl at position 6 | > 30 |
| e16 | 1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl at position 6 | 13.45 |
| e20 | 1-(4-ethylbenzyl)-1H-1,2,3-triazol-4-yl at position 6 | 12.03 |
Data extracted from Hou et al. (2025).[2][3][4]
These findings suggest that modifications at the 6-position of the 2H-1,4-benzoxazin-3(4H)-one ring system, where the acetyl group resides in the parent compound, can significantly modulate anti-inflammatory activity. The introduction of a 1,2,3-triazole moiety with various benzyl substituents at this position has yielded compounds with promising inhibitory effects on NO production.[3][4]
Experimental Protocols
A detailed methodology for a standard in vitro anti-inflammatory assay is provided below. This protocol is based on the widely used method of measuring nitric oxide production in LPS-stimulated murine macrophage cells (RAW 264.7), which is analogous to the assay used to generate the comparative data above.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified atmosphere at 37°C with 5% CO₂.
-
For the assay, cells are seeded into 24-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere for 12-24 hours.[5]
2. Compound Treatment and Stimulation:
-
The cell culture medium is replaced with fresh, serum-free DMEM.
-
The test compounds (e.g., this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%).
-
After a 1-hour pre-treatment with the compounds, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[5]
3. Measurement of Nitric Oxide Production:
-
After 24 hours of incubation with LPS, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
The absorbance of the resulting colored solution is measured at approximately 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of NO produced.
4. Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group (without compound treatment).
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway Visualization
The anti-inflammatory effects of many compounds, including potentially the 2H-1,4-benzoxazin-3(4H)-one derivatives, are often mediated through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO in inflammatory conditions.[6][7][8]
The following diagram illustrates the canonical NF-κB signaling pathway, a common target for anti-inflammatory drug discovery.
Caption: Canonical NF-κB Signaling Pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmrxiv.de [pharmrxiv.de]
- 3. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Comparison of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one with other benzoxazinones
A Comparative Guide to 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one and Other Biologically Active Benzoxazinones
Introduction
The benzoxazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This guide provides a comparative overview of this compound and other related benzoxazinone compounds, focusing on their anti-inflammatory, antimicrobial, and enzyme inhibitory properties. While this compound is recognized for its anti-inflammatory and antimicrobial potential, specific quantitative data for its activity is not extensively available in the public domain.[2] Therefore, this guide presents a broader comparison using data from various structurally related benzoxazinone derivatives to provide a contextual performance analysis for researchers, scientists, and drug development professionals.
Biological Profile of this compound
This compound is a versatile compound utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2] Studies have explored its biological activities, highlighting its potential anti-inflammatory and antimicrobial properties, which make it a candidate for further investigation in drug development.[2] It is also used in biological research to investigate effects on cell signaling pathways.[2]
Comparative Analysis of Benzoxazinone Derivatives
To contextualize the potential of this compound, this section provides quantitative data on the performance of other benzoxazinone derivatives in various biological assays.
Anti-inflammatory Activity
Benzoxazinone derivatives have demonstrated significant anti-inflammatory effects in both in vivo and in vitro models. The carrageenan-induced paw edema model in rodents is a standard in vivo assay to assess acute inflammation. In vitro assays, such as measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells, provide insights into the cellular mechanisms of action.
Table 1: Anti-inflammatory Activity of Selected Benzoxazinone Derivatives
| Compound | Assay | Model/Cell Line | Dose/Concentration | % Inhibition / IC₅₀ | Reference |
|---|---|---|---|---|---|
| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][3][4]oxazin-4-one | Carrageenan-induced paw edema | Rat | Not Specified | 62.61% | [5] |
| 1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2H-benzo[b][3][5]oxazin-3(4H)-one derivative (e2) | LPS-induced NO production | BV-2 Microglia | 10 µM | 69.19% inhibition | [6][7] |
| 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2H-benzo[b][3][5]oxazin-3(4H)-one derivative (e16) | LPS-induced NO production | BV-2 Microglia | 10 µM | 78.54% inhibition | [6][7] |
| 1-(3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-2H-benzo[b][3][5]oxazin-3(4H)-one derivative (e20) | LPS-induced NO production | BV-2 Microglia | 10 µM | 74.91% inhibition | [6][7] |
| Indomethacin (Reference Drug) | Carrageenan-induced paw edema | Rat | 10 mg/kg | 79.5% |[8] |
Antimicrobial Activity
The antimicrobial potential of benzoxazinone derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy.
Table 2: Antimicrobial Activity (MIC µg/mL) of Selected Benzoxazinone Derivatives
| Compound | S. aureus | E. coli | C. albicans | Reference |
|---|---|---|---|---|
| 2-hydroxy-2H-3,4-dihydro-1,4-benzoxazin-3-one derivative (BS18) | 50 | 25 | 12.5 | [9] |
| Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-yl acetate (BS10) | 25 | 12.5 | 12.5 | [9] |
| 1-(3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivative (4j) | Zone of inhibition: 18 mm | Zone of inhibition: 15 mm | Not Tested | [8] |
| 6-acyl-3-piperazinomethyl-2-benzoxazolinone derivative (3l) | Moderate activity | Inactive | Inactive | [5] |
| 6-acyl-3-piperazinomethyl-2-benzoxazolinone derivative (3m) | Inactive | Inactive | Activity comparable to Fluconazole |[5] |
α-Chymotrypsin Inhibitory Activity
Certain benzoxazinone derivatives have been identified as potent inhibitors of α-chymotrypsin, a serine protease. The half-maximal inhibitory concentration (IC₅₀) is used to quantify the potency of this inhibition.
Table 3: α-Chymotrypsin Inhibitory Activity of Selected Benzoxazinone Derivatives
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| 2-(2-Fluorophenyl)-4H-3,1-benzoxazin-4-one | 7.22 ± 0.75 | [10] |
| 2-(2-Bromophenyl)-4H-3,1-benzoxazin-4-one | 6.99 ± 0.29 | [10] |
| 2-(1-Naphthyl)-4H-3,1-benzoxazin-4-one | 5.42 ± 1.66 | [10] |
| Unsubstituted 2-phenyl-4H-3,1-benzoxazin-4-one | 6.5 ± 0.1 | [3][10] |
| Chymostatin (Reference Inhibitor) | 7.13 ± 1.06 |[10] |
Signaling Pathways and Mechanisms
The anti-inflammatory effects of some 2H-1,4-benzoxazin-3(4H)-one derivatives are mediated through the activation of the Nrf2-HO-1 signaling pathway.[6][7] Under inflammatory conditions, such as those induced by LPS, these compounds can prevent the degradation of the transcription factor Nrf2 by Keap1. This allows Nrf2 to translocate to the nucleus, where it induces the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). The upregulation of HO-1 helps to reduce reactive oxygen species (ROS) levels and downregulate the expression of pro-inflammatory enzymes like iNOS and COX-2, thereby alleviating the inflammatory response.[6][7]
References
- 1. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suicide inactivation of chymotrypsin by benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antifungal Potential of 1,4-Benzoxazin-3-one Scaffolds: A Comparative Analysis
A review of the available in vitro data for 1,4-benzoxazin-3-one derivatives reveals a promising class of compounds with notable antifungal activity, primarily investigated against phytopathogenic fungi. While specific efficacy data for 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one remains elusive in the current body of scientific literature, the broader family of benzoxazinone analogs has demonstrated significant potential, in some cases surpassing the activity of established agricultural fungicides.
This guide provides a comparative overview of the antifungal efficacy of various 1,4-benzoxazin-3-one derivatives based on available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the exploration of novel antifungal agents.
Comparative In Vitro Antifungal Activity
Recent studies have focused on synthesizing and evaluating a range of 1,4-benzoxazin-3-one derivatives, revealing that structural modifications significantly impact their antifungal potency. The following tables summarize the in vitro efficacy of selected analogs against various fungal species, with comparisons to known antifungal agents where available.
Table 1: Comparative Efficacy (EC₅₀ in µg/mL) of 1,4-Benzoxazin-3-one Acylhydrazone Derivatives Against Plant Pathogenic Fungi [1][2][3][4]
| Compound | Gibberella zeae | Pellicularia sasakii | Phytophthora infestans | Capsicum wilt |
| 5l | 20.06 | - | - | - |
| 5o | 23.17 | - | - | - |
| 5q | - | 26.66 | - | - |
| 5r | - | - | 15.37 | - |
| 5p | - | - | - | 26.76 |
| 5e | - | - | 26.77 | - |
| Hymexazol (Control) | 40.51 | 32.77 | 18.35 | >50 |
| Carbendazim (Control) | - | - | 34.41 | - |
Note: Lower EC₅₀ values indicate higher antifungal activity. Data is compiled from studies on acylhydrazone derivatives of 1,4-benzoxazin-3-one.[1][2][3][4]
Table 2: Mycelial Growth Inhibition by Other 2H-1,4-Benzoxazin-3(4H)-one Derivatives [5]
| Compound | Fungal Strain | Concentration (mg/L) | Inhibition |
| 4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | F. culmorum | 100 | Complete |
| P. cactorum | 100 | Complete | |
| R. solani | 100 | Complete | |
| P. cactorum | 20 | 72% | |
| 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one | R. solani | 100 | Complete |
Note: This data highlights the potential of N-acetylated derivatives, though the specific compound differs from this compound.[5]
Experimental Protocols
The following provides a generalized methodology for the in vitro evaluation of the antifungal activity of novel compounds, based on protocols described in the cited literature.
Mycelium Growth Rate Method for Antifungal Susceptibility Testing
This method is commonly employed to assess the efficacy of compounds against filamentous fungi.[1]
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Compound Incorporation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations. The final solvent concentration is kept constant across all plates, including controls.
-
Inoculation: A mycelial disc of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal culture and placed at the center of the compound-containing and control PDA plates.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate reaches a certain diameter.
-
Data Collection: The diameter of the fungal colony on each plate is measured.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treatment plate.
-
EC₅₀ Determination: The half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of the mycelial growth, is determined by probit analysis of the concentration-response data.
Visualizing the Research Workflow
The process of screening and evaluating novel antifungal compounds can be systematically visualized.
Caption: A generalized workflow for the discovery and evaluation of novel antifungal agents.
Concluding Remarks
The available data strongly suggests that the 1,4-benzoxazin-3-one scaffold is a promising starting point for the development of new antifungal agents. Derivatives of this core structure have demonstrated potent in vitro activity against a variety of plant pathogenic fungi, with some analogs showing superior efficacy to commercial fungicides.
However, a significant data gap exists for the specific compound, this compound. Furthermore, the majority of existing research has focused on agricultural applications, and there is a clear need for studies evaluating the efficacy of these compounds against human pathogenic fungi, such as Candida and Aspergillus species. Future research should aim to:
-
Synthesize and evaluate the antifungal activity of this compound against a broad panel of clinically relevant fungi.
-
Perform comparative studies against established antifungal drugs like fluconazole, itraconazole, and amphotericin B.
-
Elucidate the mechanism of action of this class of compounds to identify their cellular targets.
-
Conduct cytotoxicity and in vivo efficacy studies for the most promising candidates.
Addressing these research questions will be crucial in determining the therapeutic potential of this compound and its analogs as novel antifungal drugs for human use.
References
- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 3. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one analogs, delving into their diverse biological activities and the structural modifications that drive their potency. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of this promising class of compounds.
The this compound scaffold has emerged as a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic modification of this core structure has allowed researchers to fine-tune its biological profile, leading to the development of potent and selective agents. This guide aims to dissect the structure-activity relationships (SAR) of these analogs, offering a comparative analysis of their performance based on available experimental data.
Comparative Analysis of Biological Activities
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the benzoxazinone core. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on their anticancer, anti-inflammatory, and antimicrobial efficacy.
Anticancer Activity
Derivatives of 1,4-benzoxazin-3-one have shown significant potential as anticancer agents, with studies revealing their ability to inhibit the growth of various cancer cell lines. The introduction of moieties such as 1,2,3-triazoles has been a particularly fruitful strategy in enhancing cytotoxic effects.[2][3]
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 7-(1-aryl-1H-1,2,3-triazol-4-yl)methyl | MCF-7 (Breast) | 17.08 (as µg/mL) | [3] |
| Analog 2 | 7-(1-aryl-1H-1,2,3-triazol-4-yl)methyl | HeLa (Cervical) | 15.38 (as µg/mL) | [3] |
| Analog 3 | 6-cinnamoyl | A549 (Lung) | 3.29 | [3] |
| Analog 4 | 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole (c18) | Huh-7 (Liver) | 19.05 | [3] |
| Analog 5 | 2H-benzo[b][4][5]oxazin-3(4H)-one linked 1,2,3-triazole (14b) | A549 (Lung) | 7.59 | [6][7][8] |
| Analog 6 | 2H-benzo[b][4][5]oxazin-3(4H)-one linked 1,2,3-triazole (14c) | A549 (Lung) | 18.52 | [6][7][8] |
Anti-inflammatory Activity
The anti-inflammatory properties of these analogs are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For instance, certain derivatives have been shown to activate the Nrf2-HO-1 pathway, leading to a reduction in pro-inflammatory mediators. The introduction of a 1,2,3-triazole moiety has also been shown to be a successful strategy in developing potent anti-inflammatory agents.[9]
| Compound ID | Modification | Assay | Endpoint | Result | Reference |
| Analog 7 | Substituted 2H-1,4-pyridoxazin-3(4H)-one | Carrageenan-induced paw edema | Inhibition of edema | 45-70% protection | [10] |
| Analog 8 | 2H-1,4-benzoxazin-3(4H)-one with 1,2,3-triazole (e2, e16, e20) | LPS-induced BV-2 microglia | NO production | Significant reduction | [9] |
| Analog 9 | 2H-1,4-benzoxazin-3(4H)-one with 1,2,3-triazole (e2, e16, e20) | LPS-induced BV-2 microglia | IL-1β, IL-6, TNF-α transcription | Significant decrease | [9] |
Antimicrobial Activity
Quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding the antimicrobial potential of 1,4-benzoxazin-3-one derivatives. These studies have revealed that properties such as molecular shape, VolSurf descriptors, and hydrogen bonding capabilities are crucial for their activity against both Gram-positive and Gram-negative bacteria.[11][12]
| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |
| Analog 10 | Ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate | Gram-positive bacteria | 6.25-100 | [13] |
| Analog 11 | Ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate | Gram-negative bacteria | 6.25-100 | [13] |
| Analog 12 | Ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate | Candida species | 6.25-100 | [13] |
Experimental Protocols
To ensure the reproducibility and comparability of findings, standardized experimental protocols are crucial. The following sections outline the general methodologies for the key assays cited in this guide.
In Vitro Anticancer Assays
Cell Viability (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.[4][14]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[4]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[4]
In Vitro Anti-inflammatory Assays
Nitric Oxide (NO) Production in Macrophages:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.[15]
-
Induction of Inflammation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compounds.[15][16]
-
Griess Reaction: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[17]
-
Absorbance Measurement: The absorbance is measured at 540 nm, and the amount of NO produced is quantified by comparison to a standard curve of sodium nitrite.[16]
Antimicrobial Susceptibility Testing
Broth Microdilution Method:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, is determined visually or by measuring absorbance.[13]
Visualizing the Mechanisms
To better understand the interactions and processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: LPS-induced inflammatory signaling pathway and the inhibitory action of benzoxazinone analogs.
Caption: General experimental workflow for the evaluation of this compound analogs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]
- 7. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. ir.vistas.ac.in [ir.vistas.ac.in]
Validating the Bioactivity of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo bioactivity of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one, a compound with noted anti-inflammatory and antimicrobial properties.[1] Due to the limited availability of specific in vivo data for this compound, this document leverages experimental data from structurally related 1,4-benzoxazin-3-one derivatives to project its potential efficacy and compares it with established anti-inflammatory agents. The provided experimental protocols and data are intended to serve as a practical resource for researchers designing and executing in vivo validation studies.
Comparative In Vivo Anti-Inflammatory Activity
The anti-inflammatory potential of this compound is evaluated against other 1,4-benzoxazin-3-one derivatives and a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The data presented below is collated from studies on analogous compounds and serves as a predictive comparison.
Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time Point (hours) | Paw Edema Inhibition (%) | Reference |
| This compound | 100 | 4 | Estimated 55-65% | - |
| 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][2][3]oxazin-4-one | Not Specified | 4 | 62.61 | [3] |
| Benzoxazinone Derivative of Aceclofenac | 100 | 4 | ~40-46 | [3] |
| Benzoxazinone Derivative of Ibuprofen | 100 | 4 | ~40-46 | [3] |
| Diclofenac (Standard) | 10 | 4 | 68.20 | [3] |
Note: The data for this compound is an estimation based on the activity of structurally similar compounds.
Table 2: Comparison of Inhibitory Effects on Pro-Inflammatory Cytokines in LPS-Induced Endotoxemia Model
| Compound | Concentration | Cytokine | Inhibition (%) | Reference |
| This compound Derivative (e.g., e2, e16, e20) | Not Specified | TNF-α | Significant Reduction | [4][5] |
| IL-1β | Significant Reduction | [4][5] | ||
| IL-6 | Significant Reduction | [4][5] | ||
| Curcumin Analogue (A13) | 10 µM | TNF-α | Significant Reduction | [6] |
| IL-6 | Significant Reduction | [6] | ||
| Dexamethasone (Standard) | Various | TNF-α, IL-1β, IL-6 | Significant Reduction | - |
Experimental Protocols
Detailed methodologies for two standard in vivo models for assessing anti-inflammatory activity are provided below.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.[7]
Materials:
-
Male Wistar rats (150-180 g)
-
This compound
-
Alternative benzoxazinone derivatives
-
Diclofenac sodium (positive control)
-
1% (w/v) Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week with free access to food and water.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle control, positive control (Diclofenac), and test groups (different doses of this compound and comparators).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, Diclofenac, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to evaluate the effect of a test compound on systemic inflammation and the production of pro-inflammatory cytokines.
Materials:
-
Male BALB/c mice (20-25 g)
-
This compound
-
Alternative benzoxazinone derivatives
-
Dexamethasone (positive control)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week.
-
Grouping: Divide animals into groups (n=6 per group): Saline control, LPS control, positive control (Dexamethasone + LPS), and test groups (different doses of this compound + LPS).
-
Drug Administration: Administer the vehicle, Dexamethasone, or test compounds (p.o. or i.p.) one hour before the LPS challenge.
-
Induction of Systemic Inflammation: Administer LPS (e.g., 1 mg/kg, i.p.).
-
Sample Collection: Two hours after LPS injection, collect blood via cardiac puncture under anesthesia.
-
Cytokine Measurement: Prepare serum from the blood samples and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS control group and calculate the percentage inhibition of cytokine production.
Visualizing Molecular Mechanisms and Experimental Design
To elucidate the potential mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: Workflow for in vivo validation of anti-inflammatory compounds.
Caption: Inhibition of NF-κB and MAPK pathways by the test compound.
Conclusion
The available evidence from related compounds suggests that this compound holds promise as an anti-inflammatory agent. Its mechanism of action is likely rooted in the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. The experimental protocols and comparative data presented in this guide offer a framework for the in vivo validation of its bioactivity. Further studies are warranted to confirm these preliminary findings and to fully elucidate the therapeutic potential of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mongoliajol.info [mongoliajol.info]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 6. Inhibition of LPS-induced production of inflammatory factors in the macrophages by mono-carbonyl analogues of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
Unraveling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the known biological target interactions of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one and its analogs, benchmarked against well-characterized, broad-spectrum kinase inhibitors. While comprehensive public data on the cross-reactivity of this compound is limited, this guide synthesizes available information and presents it alongside detailed profiles of established multi-targeted agents to offer a framework for evaluation.
To provide a valuable comparative context, this guide includes data on two well-known kinase inhibitors with extensive cross-reactivity data: Staurosporine, a natural product, and Dasatinib, a synthetic drug. Their profiles illustrate the importance of broad-panel screening in drug discovery and provide a benchmark for the type of data required for a thorough assessment of a compound's selectivity.
Performance Comparison of Benzoxazinone Derivatives and Broad-Spectrum Inhibitors
The following tables summarize the available inhibitory activity of this compound derivatives and provide a comparative look at the well-defined cross-reactivity profiles of Staurosporine and Dasatinib.
Table 1: Biological Activity of this compound and its Derivatives
| Compound/Derivative | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| This compound | Antifungal (various strains) | Data not publicly available | - |
| 1,4-Benzoxazin-3-one propanolamine derivative (3a) | Pestalotiopsis trachicarpicola | 13.53 µg/mL | [5] |
| 1,4-Benzoxazin-3-one propanolamine derivative (3d) | Pseudomonas syringae pv. Actinidiae | 45.70 µg/mL | [5] |
| 1,4-Benzoxazin-3-one propanolamine derivative (2i) | Tobacco Mosaic Virus (TMV) | 395.05 µg/mL | [5] |
| 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones | 5-HT(1A/1B/1D) Receptor Antagonist | Potent activity reported | [6] |
Note: The data for benzoxazinone derivatives is sparse and derived from studies on various analogs, not necessarily this compound itself.
Table 2: Cross-Reactivity Profile of Staurosporine
| Target Kinase | Inhibition (IC₅₀/Kᵢ) | Reference |
| PKCα | 2 nM (IC₅₀) | [7] |
| PKCγ | 5 nM (IC₅₀) | [7] |
| PKCη | 4 nM (IC₅₀) | [7] |
| PKA | 15 nM (IC₅₀) | [7] |
| PKG | 18 nM (IC₅₀) | [7] |
| MLCK | 21 nM (IC₅₀) | [7] |
| CaMKII | 20 nM (IC₅₀) | [7] |
| v-Src | 6 nM (IC₅₀) | [7] |
| Lyn | 2 nM (IC₅₀) | [7] |
| Syk | 16 nM (IC₅₀) | [7] |
Table 3: Cross-Reactivity Profile of Dasatinib
| Target Kinase | Inhibition (IC₅₀/Kᵢ) | Reference |
| BCR-ABL | <1 nM | [8][9] |
| SRC family (SRC, LCK, LYN, FYN) | 0.5 - 2.5 nM | [8] |
| c-KIT | 1 - 5 nM | [8] |
| PDGFRβ | 1 - 10 nM | [8] |
| EphA2 | 1 - 10 nM | [8] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. Below are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Assay for Target Engagement
This protocol outlines a general workflow to assess a compound's ability to inhibit a specific signaling pathway in a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cell line in appropriate growth medium.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) for a specified duration.
-
If applicable, stimulate the cells with a specific ligand to activate the signaling pathway of interest.
-
-
Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with primary antibodies specific for the phosphorylated (active) and total forms of the target protein.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of target inhibition.
-
Visualizing a Path to Understanding: Workflows and Pathways
Diagrams are crucial for illustrating complex biological processes and experimental designs. The following visualizations, created using the DOT language, depict a generic kinase signaling pathway and a typical workflow for assessing compound cross-reactivity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jddtonline.info [jddtonline.info]
- 3. jddtonline.info [jddtonline.info]
- 4. jocpr.com [jocpr.com]
- 5. Design, Synthesis, and Bioactivity of Eighteen Novel 2H-1,4-Benzoxazin-3(4H)-one Containing a Propanolamine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 6-acetyl-2H-1,4-benzoxazin-3(4H)-one, a valuable intermediate in pharmaceutical and agrochemical research. The following sections detail different synthetic strategies, presenting key quantitative data in structured tables and outlining experimental protocols. Visual diagrams generated using Graphviz are included to illustrate the reaction pathways.
Introduction
This compound is a heterocyclic compound of significant interest due to its potential applications in the development of new therapeutic agents. The core structure, 2H-1,4-benzoxazin-3(4H)-one, is a key pharmacophore found in a variety of biologically active molecules. This guide focuses on the practical synthesis of the 6-acetyl derivative, a substitution pattern that offers a handle for further chemical modification.
Route 1: Two-Step Synthesis via N-Acylation and Intramolecular Cyclization
A common and logical approach to the synthesis of this compound involves a two-step process starting from a commercially available substituted aminophenol. This method first involves the N-acylation of the amino group with a haloacetyl halide, followed by a base-mediated intramolecular cyclization to form the benzoxazinone ring.
Experimental Protocol
Step 1: Synthesis of N-(4-acetyl-2-hydroxyphenyl)-2-chloroacetamide
A solution of 4-amino-3-hydroxyacetophenone (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane is cooled in an ice bath. To this stirred solution, chloroacetyl chloride (1.1-1.2 equivalents) is added dropwise. The reaction mixture is stirred for a specified time, and the resulting intermediate, N-(4-acetyl-2-hydroxyphenyl)-2-chloroacetamide, is typically isolated by precipitation upon addition of water or a non-polar solvent, followed by filtration.
Step 2: Synthesis of this compound
The N-(4-acetyl-2-hydroxyphenyl)-2-chloroacetamide intermediate is dissolved in a suitable solvent like dimethylformamide (DMF). A base, such as potassium carbonate or sodium hydride, is added to the solution, and the mixture is heated. The base facilitates the deprotonation of the phenolic hydroxyl group, which then undergoes an intramolecular nucleophilic substitution to displace the chloride, forming the heterocyclic ring. The final product is isolated by pouring the reaction mixture into water, followed by filtration and recrystallization.
Data Presentation
| Parameter | N-Acylation Step | Cyclization Step | Overall Yield | Purity | Reference |
| Starting Material | 4-Amino-3-hydroxyacetophenone | N-(4-acetyl-2-hydroxyphenyl)-2-chloroacetamide | - | - | Hypothetical |
| Reagents | Chloroacetyl chloride, Acetic Acid | Potassium Carbonate, DMF | - | - | |
| Reaction Time | 1-2 hours | 4-6 hours | - | - | |
| Temperature | 0 °C to room temperature | 80-100 °C | - | - | |
| Yield | ~85-95% (estimated) | ~70-85% (estimated) | ~60-80% (estimated) | >95% after recrystallization |
Note: The data presented in this table is estimated based on typical yields for similar reactions due to the lack of a specific literature procedure for this exact molecule. Actual yields may vary.
Reaction Pathway
Caption: Two-step synthesis of this compound.
Route 2: One-Pot Synthesis from a Substituted Aminophenol
A more streamlined approach involves a one-pot synthesis, where the N-acylation and cyclization reactions are performed in the same reaction vessel without isolation of the intermediate. This method can offer advantages in terms of time and resource efficiency.
Experimental Protocol
To a stirred solution of 4-amino-3-hydroxyacetophenone (1 equivalent) and a base (e.g., triethylamine or potassium carbonate, 2-3 equivalents) in a high-boiling aprotic solvent such as DMF or DMSO, chloroacetyl chloride (1.1-1.2 equivalents) is added dropwise at room temperature. After the initial acylation, the reaction mixture is heated to induce intramolecular cyclization. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into ice-water. The precipitated product is collected by filtration, washed with water, and purified by recrystallization.
Data Presentation
| Parameter | One-Pot Synthesis | Reference |
| Starting Material | 4-Amino-3-hydroxyacetophenone | Hypothetical |
| Reagents | Chloroacetyl chloride, Potassium Carbonate, DMF | |
| Reaction Time | 6-8 hours | |
| Temperature | Room temperature to 100 °C | |
| Yield | ~50-70% (estimated) | |
| Purity | >95% after recrystallization |
Note: The data in this table is estimated based on general one-pot procedures for similar benzoxazinones.
Reaction Workflow
Caption: Workflow for the one-pot synthesis of the target compound.
Comparison of Synthetic Routes
| Feature | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Overall Yield | Potentially higher due to isolation and purification of the intermediate. | Generally lower due to potential side reactions in a one-pot setup. |
| Reaction Time | Longer overall due to two separate reaction and work-up steps. | Shorter as it combines two steps into one continuous process. |
| Process Simplicity | More complex with an additional isolation step. | Simpler, more streamlined process. |
| Resource Efficiency | Requires more solvent and energy for two separate work-ups. | More resource-efficient in terms of solvent and energy consumption. |
| Scalability | May be easier to optimize and scale up each step individually. | May require more careful optimization for large-scale production. |
Conclusion
Both the two-step and one-pot synthetic routes offer viable pathways to this compound. The choice between the two methods will depend on the specific requirements of the researcher or organization.
-
Route 1 (Two-Step Synthesis) is advantageous when higher yields and purity are the primary concerns, and it may be more suitable for initial small-scale syntheses where process optimization is key.
-
Route 2 (One-Pot Synthesis) is preferable for its operational simplicity and efficiency, making it an attractive option for rapid synthesis and potentially for larger-scale production where time and resource savings are critical.
Further experimental validation is recommended to determine the optimal conditions and precise yields for each route in a laboratory or industrial setting.
Benchmarking 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one Against Commercial Kinase Inhibitors: A Comparative Guide
Introduction
The relentless pursuit of novel and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them attractive therapeutic targets. The benzoxazinone scaffold has emerged as a promising chemical starting point for the development of new kinase inhibitors. Recent studies have highlighted derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[3] Dysregulation of CDK9 has been observed in various hematological and solid malignancies, making it a valuable anticancer target.[4]
This guide provides a comparative overview of the hypothetical performance of a novel benzoxazinone compound, 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one, benchmarked against a selection of established, commercially available kinase inhibitors. The comparison is focused on inhibitory potency, selectivity, and cellular activity. The commercial inhibitors chosen for this comparison include both selective CDK9 inhibitors and inhibitors of other major oncogenic kinases to provide a broader context for selectivity.
Disclaimer: The quantitative data presented in the following tables are hypothetical and for illustrative purposes only. They are intended to represent the kind of data that would be generated in a head-to-head comparison and to demonstrate how such a comparison would be structured.
Data Presentation
Table 1: Comparative Kinase Inhibition Profile (IC50 values)
This table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) of this compound and selected commercial inhibitors against a panel of kinases. Lower IC50 values indicate higher potency.
| Compound | CDK9 (nM) | CDK2 (nM) | PI3Kα (nM) | mTOR (nM) |
| This compound | 25 | 1,500 | >10,000 | >10,000 |
| Flavopiridol (pan-CDK inhibitor) | 30 | 100 | >10,000 | >10,000 |
| Atuveciclib (CDK9 inhibitor) | 13 | >650 | >10,000 | >10,000 |
| Alpelisib (PI3Kα inhibitor) | >10,000 | >10,000 | 5 | >10,000 |
| Torin 1 (mTOR inhibitor) | >10,000 | >10,000 | 200 | 3 |
Data is hypothetical.
Table 2: Comparative Cellular Activity (EC50 values)
This table presents the hypothetical half-maximal effective concentrations (EC50) for cell viability in the MV4-11 acute myeloid leukemia cell line, which is known to be dependent on CDK9 activity.
| Compound | Cell Viability EC50 (nM) in MV4-11 cells |
| This compound | 150 |
| Flavopiridol (pan-CDK inhibitor) | 180 |
| Atuveciclib (CDK9 inhibitor) | 120 |
| Alpelisib (PI3Kα inhibitor) | 8,500 |
| Torin 1 (mTOR inhibitor) | 4,000 |
Data is hypothetical.
Mandatory Visualization
Caption: Simplified signaling pathways and points of inhibition.
Caption: Experimental workflow for kinase inhibitor benchmarking.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of kinase inhibitor performance.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
-
Reagent Preparation: Prepare serial dilutions of the test compounds (this compound and commercial inhibitors) in assay buffer with a constant final concentration of DMSO (e.g., 1%).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of test compound solution, 5 µL of the target kinase (e.g., CDK9) in assay buffer, and 2.5 µL of the substrate/ATP mixture to initiate the reaction. Include "no inhibitor" and "no enzyme" controls.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][5]
-
Cell Seeding: Seed cancer cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the wells and incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[1][5]
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1][2]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[4] Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the EC50 value.
Western Blot Analysis for Target Engagement
Western blotting is used to detect the phosphorylation status of downstream targets to confirm the inhibitor's mechanism of action in a cellular context.[6][7]
-
Cell Treatment and Lysis: Treat cells with the test compounds at various concentrations for a specified time (e.g., 6 hours). After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-RNA Polymerase II Ser2 for CDK9 inhibition) and a loading control (e.g., anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated target protein signal to the loading control to determine the relative change in phosphorylation upon inhibitor treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 26518-71-8), a compound recognized for its utility as an organic building block.
Hazard Profile and Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
The corresponding GHS precautionary statement for disposal is P501 , which advises that the contents and container must be disposed of in accordance with local, regional, national, and international regulations.[3][4][5][6] This typically necessitates disposal through a licensed hazardous-waste contractor.[3]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Respiratory Protection |
| Body Protection |
Experimental Workflow for Disposal
The following diagram illustrates the workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
Adherence to a stringent, step-by-step protocol is essential for the safe disposal of this compound.
1. Wearing Personal Protective Equipment (PPE):
-
Before handling the chemical waste, ensure that all necessary PPE is correctly worn. This includes safety goggles, chemical-resistant gloves, and a lab coat. A respirator should be used if there is a potential for dust inhalation.
2. Waste Segregation:
-
Solid waste of this compound should be collected in a designated and compatible solid waste container.[7]
-
Do not mix this waste with other chemical waste unless compatibility has been confirmed.
-
Any materials, such as weighing paper or contaminated gloves, that have come into direct contact with the compound should also be disposed of as hazardous solid waste.
3. Labeling the Waste Container:
-
The solid waste container must be clearly labeled as "Hazardous Waste".
-
The label should include the full chemical name: "this compound" and its CAS number: "26518-71-8".
-
Indicate the approximate quantity of the waste and the date of accumulation.
4. Secure Storage:
-
The labeled waste container should be stored in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
Keep the container tightly closed except when adding waste.
5. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.
-
Follow all institutional procedures for waste pickup requests.
6. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
This is achieved by triple-rinsing the container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this process is considered hazardous waste and must be collected in a designated liquid hazardous waste container, appropriately labeled.
7. Disposal of Decontaminated Containers:
-
Once triple-rinsed and thoroughly dried, the empty container can be disposed of in the regular laboratory glass or plastic recycling, or as general waste, depending on institutional policies.
-
Deface the original label on the container to prevent misidentification.
The logical relationship for the decision-making process in waste disposal is outlined in the following diagram.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. 6-アセチル-2H-1,4-ベンゾオキサジン-3(4H)-オン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C10H9NO3 | CID 3641956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hse.gov.uk [hse.gov.uk]
- 4. GHS precautionary statements - Wikipedia [en.wikipedia.org]
- 5. unece.org [unece.org]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Personal protective equipment for handling 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 26518-71-8). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation[1] |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 dust mask (or equivalent) | To prevent inhalation of the powdered compound, which can cause respiratory irritation. |
| Eye Protection | Chemical safety goggles or face shield | To protect against eye irritation from airborne particles or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and subsequent irritation. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
Operational Handling Protocol
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a calibrated analytical balance is available if weighing the solid.
-
Confirm that all required PPE is readily available and in good condition.
-
-
Personal Protective Equipment:
-
Don the appropriate PPE as specified in the table above before handling the chemical.
-
-
Weighing and Transfer:
-
If weighing, perform this task within a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Use a spatula to carefully transfer the solid, avoiding the generation of dust.
-
Close the container tightly immediately after use.
-
-
Dissolving the Compound:
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
If necessary, use a sonicator or a magnetic stirrer to aid dissolution, ensuring the container is capped.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste:
-
Collect any unused solid compound and contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
The label should include the full chemical name: "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container for organic solvents.
-
Do not mix with other incompatible waste streams.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected as hazardous liquid waste.
-
Follow institutional guidelines for the disposal of chemically contaminated containers.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and regulations.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
